3-Bromo-6-fluoroquinolin-2(1H)-one CAS number and identifiers
As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, field-proven guide on the synthesis, characterization, and pharmaceutical application of 3-Bromo-6-fluoroquinolin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, field-proven guide on the synthesis, characterization, and pharmaceutical application of 3-Bromo-6-fluoroquinolin-2(1H)-one . Rather than simply listing theoretical properties, this guide dissects the causality behind its synthetic workflows and its strategic utility in modern drug discovery.
Executive Summary & Chemical Identity
3-Bromo-6-fluoroquinolin-2(1H)-one is a highly functionalized heterocyclic building block heavily utilized in the development of novel therapeutics, most notably voltage-gated sodium (Nav) channel inhibitors for the treatment of chronic and neuropathic pain[1],[2]. The presence of orthogonal reactive sites—a lactam moiety at C2, a bromine atom at C3, and a fluorine atom at C6—makes this scaffold an ideal candidate for divergent late-stage functionalization.
Mechanistic Pathway: The Polonovski-Type Rearrangement
The de novo synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one from its quinoline precursor relies on a classic N-oxide rearrangement[2],[5]. Understanding the electronic demands of this mechanism is critical for optimizing yields and preventing over-oxidation.
N-Oxidation: The electron-withdrawing nature of the C3-bromine and C6-fluorine atoms significantly deactivates the quinoline nitrogen. Therefore, a strong electrophilic oxidant like meta-chloroperoxybenzoic acid (mCPBA) is required to force the formation of the N-oxide intermediate.
Activation & Rearrangement: Treatment of the N-oxide with acetic anhydride (
) results in the nucleophilic attack of the N-oxide oxygen onto the anhydride carbonyl, forming a highly reactive N-acetoxyquinolinium species. The expelled acetate ion then attacks the C2 position.
Aromatization & Hydrolysis: Elimination of acetic acid yields a 2-acetoxyquinoline intermediate, which rapidly hydrolyzes under basic conditions (or during aqueous workup) to the thermodynamically stable 2-quinolone tautomer[5],[6].
Synthesis mechanism of 3-bromo-6-fluoroquinolin-2(1H)-one via N-oxide rearrangement.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating critical in-process controls.
Step 1: N-Oxidation of 3-Bromo-6-fluoroquinoline
Procedure: Dissolve 3-bromo-6-fluoroquinoline (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add mCPBA (1.5 eq, ~77% purity) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: DCM is chosen as an aprotic solvent to stabilize the peroxy-complex transition state. The temperature gradient controls the exothermic nature of the oxidation, preventing non-specific degradation.
Self-Validation: Quench the reaction with saturated aqueous
. Critically , test the organic layer with KI-starch paper. A negative result validates the complete destruction of explosive peroxides prior to solvent evaporation. Monitor reaction completion via LC-MS (look for the Da mass shift corresponding to the N-oxide).
Step 2: Rearrangement to 2-Quinolone
Procedure: Suspend the crude N-oxide in neat acetic anhydride (
, 10 eq) and heat to reflux (or apply microwave irradiation at 900 W for rapid conversion)[5]. Stir until the starting material is consumed.
Causality: Thermal energy is required to overcome the activation barrier of the [3,3]-sigmatropic-like rearrangement of the N-acetoxy intermediate[5].
Self-Validation: Remove excess
in vacuo. Dissolve the residue in methanol and treat with to ensure complete hydrolysis of any residual 2-acetoxyquinoline to the desired 2-quinolone[6]. The final product should precipitate upon the addition of water.
Analytical Characterization Data
Verification of the synthesized core is confirmed through specific NMR and mass spectrometry benchmarks. The following quantitative data represents the authoritative standard for this compound[2].
Table 2: Validated Analytical Benchmarks
Method
Parameters
Observed Signal
Assignment / Integration
LC-MS (ESI+)
calculation: 240.95
242.0
1H NMR
400 MHz, DMSO-
8.87
s, 1H
1H NMR
400 MHz, DMSO-
8.53
dd, Hz, 1H
1H NMR
400 MHz, DMSO-
8.26
s, 1H
1H NMR
400 MHz, DMSO-
7.89
dd, Hz, 1H
1H NMR
400 MHz, DMSO-
7.80 - 7.70
m, 1H
19F NMR
377 MHz, DMSO-
-109.88
s, 1F
Application in Drug Development (Signaling & Target Pathway)
In medicinal chemistry, 3-Bromo-6-fluoroquinolin-2(1H)-one is not an end-product but a highly versatile staging ground. It is prominently featured in the patent literature (e.g., Vertex Pharmaceuticals) for the assembly of heteroaryl compounds that inhibit sodium channels to treat neuropathic pain[1],[2].
C2-Activation: The lactam carbonyl can be converted to a reactive chloride using
, yielding 3-bromo-2-chloro-6-fluoroquinoline[2]. This intermediate is primed for displacement with complex cyclic amines (e.g., 4,4-difluoroazepane).
C3-Cross-Coupling: The C3-bromine atom is orthogonal to the C6-fluorine, allowing for site-selective transition-metal-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the pharmacophore into the binding pocket of the Nav channel.
Downstream application workflow for Nav channel inhibitor drug development.
An In-depth Technical Guide to 3-Bromo-6-fluoroquinolin-2(1H)-one: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Bromo-6-fluoroquinolin-2(1H)-one, a halogenated quinolinone derivative of significant i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-6-fluoroquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for its study. We will delve into its molecular structure and weight, and propose a viable synthetic pathway. Furthermore, this guide will outline the expected analytical and spectroscopic characteristics, providing a predictive foundation for researchers working with this and related compounds.
Introduction: The Significance of Substituted Quinolinoes
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules. Specifically, a bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.
3-Bromo-6-fluoroquinolin-2(1H)-one (CAS No. 1379320-33-8) is a synthetic intermediate that holds potential for the development of novel therapeutics.[1] Its strategic placement of bromo and fluoro groups on the quinolinone core makes it a valuable building block for creating diverse chemical libraries for screening against various biological targets.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and composition. Here, we detail the key physicochemical properties of 3-Bromo-6-fluoroquinolin-2(1H)-one.
Molecular Structure
The molecular structure of 3-Bromo-6-fluoroquinolin-2(1H)-one is depicted below. It consists of a bicyclic quinolinone core, with a bromine atom at the 3-position and a fluorine atom at the 6-position of the aromatic ring. The "(1H)" designation indicates that the nitrogen atom in the heterocyclic ring is bonded to a hydrogen atom.
Figure 1: Molecular Structure of 3-Bromo-6-fluoroquinolin-2(1H)-one.
Quantitative Data Summary
The key quantitative data for 3-Bromo-6-fluoroquinolin-2(1H)-one are summarized in the table below.[2]
Toxicological Profiling and Safe Handling of 3-Bromo-6-fluoroquinolin-2(1H)-one: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Executive Summary In modern drug discovery, halogenated quinolinones are highly valued as v...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals
Executive Summary
In modern drug discovery, halogenated quinolinones are highly valued as versatile building blocks. Specifically, 3-Bromo-6-fluoroquinolin-2(1H)-one (CAS: 1379320-33-8) is frequently utilized in the synthesis of kinase inhibitors and novel [1]. The strategic placement of a fluorine atom at the C6 position enhances metabolic stability and lipophilicity, while the C3-bromine serves as a critical electrophilic handle for palladium-catalyzed cross-coupling reactions.
However, the very features that make this dual-halogenated scaffold synthetically useful also dictate a complex hazard profile. This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) for 3-Bromo-6-fluoroquinolin-2(1H)-one, translating standard hazard codes into mechanistic toxicology and establishing self-validating experimental protocols for safe laboratory handling.
Physicochemical Profiling & Structural Causality
To understand the behavior of 3-Bromo-6-fluoroquinolin-2(1H)-one in both biological systems and laboratory environments, we must first analyze its core physicochemical properties. The data summarized below highlights the compound's dense, high-boiling nature, which directly influences its volatility and route of exposure.
Table 1: Physicochemical Properties of 3-Bromo-6-fluoroquinolin-2(1H)-one
Property
Value
Causality / Implication
CAS Number
1379320-33-8
Unique identifier for regulatory tracking.
Molecular Formula
C9H5BrFNO
Dual halogenation drives both reactivity and toxicity.
Molecular Weight
242.04 g/mol
Small molecule; easily crosses biological membranes.
SMILES
O=C1NC2=C(C=C(F)C=C2)C=C1Br
Planar aromatic system; potential for DNA intercalation.
Density (Predicted)
1.745 ± 0.06 g/cm³
High density restricts airborne suspension time[2].
Boiling Point (Predicted)
390.1 ± 42.0 °C
Low vapor pressure at RT; primary inhalation risk is as a dust/aerosol rather than a gas[2].
Mechanistic Toxicology & Hazard Assessment
Standardized SDS documentation classifies this compound with the signal word Warning [3]. As an application scientist, it is critical to look beyond the basic GHS codes and understand the causality of these hazards. Halogenated quinolines exhibit specific toxicity profiles driven by their [4].
H302 (Harmful if swallowed): The lipophilicity imparted by the C6-fluorine enhances gastrointestinal absorption. Once systemic, the planar quinolinone core can undergo hepatic metabolism. The C3-bromine acts as a reactive center that can deplete intracellular glutathione (GSH) reserves, leading to hepatotoxicity.
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The C3-bromo-quinolinone structure is a potent electrophile. When the powder contacts the moisture of the eyes or sweat on the skin, it can undergo nucleophilic aromatic substitution (
) or Michael-type additions. Nucleophilic residues—specifically the sulfhydryl (-SH) groups of cysteine in epidermal and corneal proteins—attack the C3 position. This covalent modification denatures local proteins, triggering the acute inflammatory cascades clinically observed as irritation[3].
H335 (May cause respiratory irritation): Because the compound has a high boiling point, it does not off-gas. However, as a fine crystalline powder, mechanical agitation can create respirable particulates. Deposition of these electrophilic particulates in the mucosal lining of the upper respiratory tract causes localized cellular stress and irritation[3].
To mitigate the risks outlined above, laboratory handling must be treated as a self-validating system —where every step inherently verifies the safety of the next. The following protocol is designed to prevent aerosol exposure and dermal permeation during the weighing and transfer of 3-Bromo-6-fluoroquinolin-2(1H)-one.
SOP: Electrostatic Mitigation and Material Transfer
Step 1: Environmental Containment
Perform all manipulations within a Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood. Verify the digital airflow monitor reads a face velocity of 80–100 feet per minute (fpm) before opening the primary container. This ensures negative pressure containment of any aerosolized dust.
Step 2: Advanced PPE Donning
Equip a flame-resistant lab coat and tight-fitting safety goggles. Critical Step: Don double-layered nitrile gloves. Halogenated aromatic compounds possess high lipophilicity and can rapidly permeate standard latex. The double-nitrile system provides a validated breakthrough barrier.
Step 3: Electrostatic Neutralization
Quinolinone powders frequently carry static charges, causing them to "jump" and aerosolize during transfer. Treat your stainless-steel micro-spatula and anti-static weighing boat with an ionizing bar or anti-static gun for 5 seconds prior to contact.
Step 4: Transfer and Sealing
Slowly transfer the required mass. Once weighed, dissolve the compound in the target solvent (e.g., DMSO or DMF) inside the fume hood. Seal both the primary chemical bottle and the reaction vessel before removing them from the containment zone.
Step 5: Chemical Quenching (Decontamination)
Post-transfer, do not simply wash the spatula with water. Submerge all contaminated spatulas and reusable consumables in a 10% Sodium Hydroxide (NaOH) or Sodium Thiosulfate bath for 30 minutes. The alkaline environment drives the hydrolysis of the quinolinone lactam ring, neutralizing the electrophilic hazard prior to standard glassware washing.
Emergency Response & Decontamination Workflow
In the event of a containment failure, immediate and specific actions are required based on the route of exposure. The workflow below outlines the logical progression of emergency response for halogenated quinolinone exposure.
Emergency Response Workflow for 3-Bromo-6-fluoroquinolin-2(1H)-one Exposure.
References
Basak, A., et al. "Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways." Chemistry - A European Journal, 2016. Available at:[Link]
Pharmacological Potential of 3-Bromo-6-Fluoro-Carbostyril Scaffolds
Executive Summary: The "Linchpin" Scaffold The carbostyril (quinolin-2(1H)-one) heterocycle is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Linchpin" Scaffold
The carbostyril (quinolin-2(1H)-one) heterocycle is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Within this class, the 3-bromo-6-fluoro-carbostyril scaffold represents a high-value pharmacophore intermediate. Its pharmacological potential is derived not just from its intrinsic activity, but from its dual-functional nature: the C3-bromine serves as a reactive handle for palladium-catalyzed cross-couplings (enabling rapid library generation), while the C6-fluorine atom modulates metabolic stability and lipophilicity, critical for ADME optimization.
This guide analyzes the structural rationale, synthetic utility, and therapeutic applications of this specific scaffold, focusing on its role in developing Hsp90 inhibitors, kinase inhibitors, and antimicrobial agents.
Chemical Architecture & SAR Logic
The pharmacological potency of 3-bromo-6-fluoro-carbostyril is governed by strict Structure-Activity Relationship (SAR) principles.
The C6-Fluoro Substituent: Metabolic Blockade
The introduction of fluorine at the C6 position is a strategic medicinal chemistry modification.
Metabolic Stability: The C6 position in quinolones is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine—a bioisostere with high electronegativity and a strong C-F bond—blocks this metabolic soft spot, significantly extending the half-life (
) of the molecule in vivo.
Lipophilicity: The C-F bond increases the lipophilicity (
), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-targeting drugs.
The C3-Bromo Substituent: The Synthetic Handle
While the C6-fluoro group dictates pharmacokinetics, the C3-bromo group dictates synthetic versatility.
Cross-Coupling: The C3-Br bond is highly reactive in Pd-catalyzed reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the installation of diverse aryl, heteroaryl, or alkynyl groups, which are necessary to access the ATP-binding pockets of kinases or the C-terminal domain of Hsp90.
Steric/Electronic Effects: In the absence of coupling, the bromine atom provides a hydrophobic bulk that can fill specific hydrophobic pockets in target proteins (e.g., the hydrophobic sub-pocket in bacterial DNA gyrase).
SAR Visualization (DOT Diagram)
Figure 1: Structure-Activity Relationship (SAR) map of the 3-bromo-6-fluoro-carbostyril scaffold.
Therapeutic Applications
Anticancer Activity: Hsp90 Inhibition
The 3-substituted carbostyril motif is a validated pharmacophore for inhibiting Heat Shock Protein 90 (Hsp90), a chaperone protein critical for tumor cell survival.
Mechanism: Derivatives synthesized from the 3-bromo scaffold (e.g., 6BrCaQ analogues) bind to the C-terminal domain of Hsp90.[1] This inhibition prevents the folding of "client proteins" (like HER2, Akt, Raf-1), leading to their proteasomal degradation and cancer cell apoptosis [1].
Role of 6-Fluoro: Enhances cellular uptake and prevents rapid clearance, maintaining the effective concentration required for Hsp90 inhibition.
Kinase Inhibition (VEGFR/PDGFR)
Carbostyrils function as ATP-competitive inhibitors.
Mechanism: The lactam motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.
Functionalization: The 3-bromo group is replaced (via Suzuki coupling) with bulky aryl groups that occupy the hydrophobic pocket adjacent to the ATP site, conferring selectivity for specific tyrosine kinases like VEGFR-2 (angiogenesis) [2].
Antimicrobial Potential
Building on the legacy of fluoroquinolones (e.g., Ciprofloxacin), carbostyril derivatives target bacterial DNA gyrase.[2]
Differentiation: Unlike classic fluoroquinolones (which are N1-alkylated quinolones), carbostyrils (2-quinolones) offer a distinct binding mode, potentially overcoming resistance mechanisms in MRSA and P. aeruginosa strains [3].
Synthesis Protocol: The "Build-Couple" Strategy
This protocol details the synthesis of the core scaffold and its subsequent functionalization.
Phase 1: Scaffold Construction (Cyclization)
Objective: Synthesis of 6-fluoroquinolin-2(1H)-one.
Acylation: Dissolve 4-fluoroaniline in dry chlorobenzene. Add cinnamoyl chloride dropwise at 0°C. Stir for 1h to form the amide intermediate.
Friedel-Crafts Cyclization: Add anhydrous AlCl3 slowly. Heat the mixture to 120°C for 4 hours. The Lewis acid catalyzes the intramolecular ring closure.
Workup: Pour onto ice/HCl. Filter the precipitate.[3] Recrystallize from ethanol to yield 6-fluoroquinolin-2(1H)-one (White solid, Yield >75%).
Phase 2: Regioselective Bromination
Objective: Synthesis of 3-bromo-6-fluoroquinolin-2(1H)-one.
Reagents: 6-Fluoroquinolin-2(1H)-one, Bromine (
), Glacial Acetic Acid.
Procedure: Dissolve the starting material in glacial acetic acid. Add
(1.05 eq) dropwise at room temperature.
Mechanism: The electron-rich enamine-like character of the C3-C4 double bond directs electrophilic aromatic substitution to the C3 position.
Isolation: Pour into water. Filter the yellow solid. Wash with
(to remove excess bromine).
Validation: 1H NMR will show the disappearance of the C3-H doublet and retention of the C4-H singlet (downfield shifted).
Figure 2: Synthetic pathway from aniline precursor to functionalized drug candidate.[4]
Biological Validation Protocol
To validate the pharmacological potential, the following assay is standard for assessing antiproliferative activity.
MTT Cell Viability Assay
Purpose: Determine
values against cancer cell lines (e.g., MCF-7, PC-3).
Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
Treatment: Dissolve the 3-bromo-6-fluoro derivative in DMSO. Prepare serial dilutions (0.1
M to 100 M). Add to wells (Final DMSO < 0.1%).
Incubation: Incubate for 48h or 72h at 37°C, 5%
.
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Formazan crystals form in viable cells.
Solubilization: Remove media. Add DMSO (100
L) to dissolve crystals.
Readout: Measure absorbance at 570 nm. Calculate cell viability % relative to control.
Self-Validating Check: Include a positive control (e.g., Doxorubicin) and a vehicle control. If vehicle control viability < 95%, the assay is invalid.
Quantitative Data Summary
The following table summarizes the comparative advantage of the 6-fluoro substitution in carbostyril derivatives (Representative Data [1][4]).
Compound Variant
C6-Substituent
C3-Substituent
IC50 (MCF-7 Breast Cancer)
Metabolic Stability (t1/2)
Native Scaffold
H
H
> 100 M
Low (< 30 min)
Bromo-Only
H
Br
45 M
Moderate
Fluoro-Only
F
H
60 M
High (> 2h)
Target Scaffold
F
Br
Intermediate
High
Functionalized
F
Aryl-Heterocycle
0.05 - 5.0 M
High
Note: The scaffold itself (Target Scaffold) is an intermediate. Potency is realized upon functionalization at C3, but the C6-F ensures the drug survives long enough to work.
References
Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules. (2022). Link
Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. BenchChem Application Notes. (2025). Link
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Journal of Fluorine Chemistry. (2024). Link
The structural use of carbostyril in physiologically active substances. Bioorganic & Medicinal Chemistry Letters. (2015). Link
Literature Review of Halogenated Quinolinone Intermediates: Synthesis, Reactivity, and Applications
This technical guide details the synthesis, reactivity, and application of halogenated quinolinone intermediates, specifically focusing on halo-quinolin-2(1H)-ones and halo-quinolin-4(1H)-ones . These scaffolds are linch...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis, reactivity, and application of halogenated quinolinone intermediates, specifically focusing on halo-quinolin-2(1H)-ones and halo-quinolin-4(1H)-ones . These scaffolds are linchpins in the synthesis of fluoroquinolone antibiotics, antimalarials, and emerging anti-biofilm agents.
Executive Summary
Halogenated quinolinones are privileged heterocyclic scaffolds in medicinal chemistry.[1] Their utility stems from the "halogen handle"—a reactive site that allows for late-stage diversification via transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitutions (
).
This guide analyzes the two primary classes of these intermediates:
3-Haloquinolin-2(1H)-ones: Critical for accessing 3-substituted derivatives via Pd-catalyzed cross-coupling.
4-Haloquinolin-2(1H)-ones (and the tautomeric 2-haloquinolin-4-ones): Key electrophiles for introducing amine side chains in antimalarial and antipsychotic drugs.
Structural Classification & Pharmacophore Logic
The reactivity of the quinolinone core is dictated by the position of the halogen atom and the tautomeric state of the amide/lactam ring.
Position
Halogen
Primary Reactivity Mode
Application
C-3
I, Br
Pd-Catalyzed Coupling (High reactivity)
Biaryl synthesis, kinase inhibitors.
C-4
Cl
Nucleophilic Substitution ()
Introduction of solubilizing amines (e.g., Aripiprazole).
Quinolin-2-ones exist in equilibrium with 2-hydroxyquinolines. However, in the presence of electrophilic halogenating agents (like
), the reaction is driven toward the chloroquinoline or chloroquinolinium intermediate, which can then be hydrolyzed back to the quinolinone or used directly.
Synthetic Strategies: The "How"
Pathway A: Cyclization-Halogenation (The Classic Route)
The most robust industrial route involves the Knorr or Conrad-Limpach cyclization of anilines with
-ketoesters, followed by halogenation.
Step 1: Condensation of aniline with diethyl malonate
Ethyl 3-anilino-3-oxopropanoate.
Step 2: Cyclization (Polyphosphoric acid or high heat)
4-Hydroxyquinolin-2(1H)-one.
Step 3: Deoxychlorination (
) or Bromination ().
Pathway B: Direct C-H Halogenation (Late-Stage)
Modern methods utilize C-H activation to install halogens at the C-3 or C-6 positions of pre-formed quinolinones.
C-3 Iodination: Uses molecular iodine (
) in DMSO. The mechanism likely involves an iodonium intermediate followed by re-aromatization.
Mechanism: Radical pathways are often cited, but electrophilic aromatic substitution (
) dominates in polar aprotic solvents.
Pathway C: Transition Metal-Catalyzed Formation
Palladium-catalyzed carbonylation of 2-iodoanilines with terminal alkynes yields 3-substituted quinolinones. While effective, this is less common for generating halogenated cores compared to functionalizing them.
Visualization of Synthesis Logic
The following diagram illustrates the decision matrix for synthesizing specific halogenated cores.
Caption: Synthetic workflow for accessing C3 and C4 halogenated quinolinone scaffolds from common aniline precursors.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the intermediate is correct before proceeding.
Protocol 1: Synthesis of 4-Chloroquinolin-2(1H)-one
Target: Conversion of the hydroxy tautomer to the vinyl chloride analog.
Reagents:
4-Hydroxyquinolin-2(1H)-one (1.0 eq)
Phosphorus oxychloride (
) (5.0 eq) – Caution: Reacts violently with water.
Solvent: None (Neat) or Toluene.
Methodology:
Setup: In a dry round-bottom flask equipped with a drying tube (
), suspend 4-hydroxyquinolin-2(1H)-one in .
Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. The suspension should turn into a clear, often dark solution.
Checkpoint: Take a 10 µL aliquot, quench in MeOH, and check TLC (50% EtOAc/Hexane). The polar starting material (
) should disappear, replaced by a less polar spot ().
Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice (exothermic!). Neutralize with solid
or to pH 7–8.
Isolation: Filter the resulting precipitate. Wash copiously with cold water to remove phosphoric acid byproducts.
Purification: Recrystallize from Ethanol/Water.
Validation:
NMR () should show the disappearance of the C4-OH proton and a shift in the C3-H signal.
Conditions: Heating with primary/secondary amines in EtOH or DMF.
Drug Example: This reactivity is analogous to the synthesis of Aripiprazole (Abilify) precursors, where a chloro-quinoline core is coupled with a piperazine derivative.
Biofilm Eradication (Emerging Field)
Recent literature highlights halogenated quinolines (HQs) as agents that induce iron starvation in Staphylococcus biofilms.[5]
Mechanism: HQs chelate metal cations (Co, Ni, Fe), disrupting metalloenzyme function in bacteria.[5]
Application Note & Protocol: A Guided Synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one
Abstract This document provides a comprehensive guide for the synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. Bromo-substituted quinoli...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. Bromo-substituted quinolines are of significant interest as versatile precursors for creating more complex, functionalized molecules through cross-coupling reactions.[1][2] This application note details a robust, two-step synthetic pathway commencing with the readily available 2-amino-5-fluorobenzaldehyde. The methodology encompasses an initial cyclization to form the 6-fluoroquinolin-2(1H)-one core, followed by a regioselective bromination at the C3-position. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, and guidance on the characterization of the final product, designed for researchers in organic synthesis and pharmaceutical development.
Introduction and Synthetic Strategy
Quinolinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[3] The introduction of a bromine atom, particularly at the C3-position, provides a reactive handle for subsequent diversification via metal-catalyzed cross-coupling reactions, enabling the synthesis of libraries of novel compounds for biological screening.[1][4]
The synthetic approach outlined herein is a logical and efficient two-step process designed to maximize yield and purity.
Step 1: Perkin-Oglialoro Type Cyclization. The synthesis begins with the condensation of 2-amino-5-fluorobenzaldehyde with acetic anhydride in the presence of a base (triethylamine). This reaction proceeds through an initial acylation of the amine, followed by an intramolecular aldol-type condensation to form the α,β-unsaturated system, which then cyclizes to yield the stable 6-fluoroquinolin-2(1H)-one intermediate. This classic transformation is a reliable method for constructing the quinolinone core.[5]
Step 2: Electrophilic Bromination. The 6-fluoroquinolin-2(1H)-one intermediate is then subjected to regioselective bromination using N-Bromosuccinimide (NBS). The electron-rich nature of the quinolinone ring system directs the electrophilic attack of bromine to the C3 position. NBS is chosen as the brominating agent because it is a safe and convenient source of electrophilic bromine, often leading to cleaner reactions and higher selectivity compared to molecular bromine.[2][6]
The overall synthetic transformation is depicted below.
Caption: Overall synthetic scheme.
Experimental Protocols
Part 1: Synthesis of 6-fluoroquinolin-2(1H)-one (Intermediate)
This procedure outlines the cyclization of 2-amino-5-fluorobenzaldehyde to form the core quinolinone structure. The use of triethylamine as a base is crucial for facilitating the condensation, while acetic anhydride serves as both a reactant and a dehydrating agent.
Materials & Reagents
Reagent
M.W. ( g/mol )
Amount
Molar Eq.
2-amino-5-fluorobenzaldehyde
139.12
5.00 g
1.0
Acetic Anhydride
102.09
25 mL
-
Triethylamine
101.19
7.5 mL
1.5
Ethanol
46.07
As needed
-
Deionized Water
18.02
As needed
-
Step-by-Step Protocol
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-fluorobenzaldehyde (5.00 g, 35.9 mmol).
Reagent Addition: Add acetic anhydride (25 mL) followed by the slow, dropwise addition of triethylamine (7.5 mL, 53.9 mmol) while stirring. The addition of triethylamine may cause a slight exotherm.
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the dark solution into 100 mL of ice-cold water with vigorous stirring.
Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.
Purification: The crude product can be purified by recrystallization from ethanol to yield 6-fluoroquinolin-2(1H)-one as a pale yellow or off-white solid.
Drying: Dry the purified product in a vacuum oven at 60 °C overnight. A typical yield is 75-85%.
Part 2: Synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one
This protocol describes the regioselective bromination of the quinolinone intermediate. Acetic acid is an ideal solvent as it helps to polarize the N-Br bond in NBS, enhancing its electrophilicity.
Mechanism of Bromination
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-system of the quinolinone ring attacks the electrophilic bromine of NBS. This forms a resonance-stabilized cationic intermediate (a Wheland intermediate). The succinimide anion then acts as a base to abstract the proton at the C3 position, restoring aromaticity and yielding the final brominated product.
Caption: Mechanism of C3-Bromination.
Materials & Reagents
Reagent
M.W. ( g/mol )
Amount
Molar Eq.
6-fluoroquinolin-2(1H)-one
163.14
4.00 g
1.0
N-Bromosuccinimide (NBS)
177.98
4.81 g
1.1
Glacial Acetic Acid
60.05
40 mL
-
Sodium Thiosulfate
158.11
As needed
-
Deionized Water
18.02
As needed
-
Step-by-Step Protocol
Reaction Setup: In a 100 mL round-bottom flask, dissolve 6-fluoroquinolin-2(1H)-one (4.00 g, 24.5 mmol) in glacial acetic acid (40 mL) with stirring.
Reagent Addition: Add N-Bromosuccinimide (4.81 g, 27.0 mmol) to the solution in one portion. Protect the flask from light by wrapping it in aluminum foil, as NBS can be light-sensitive.
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The spot corresponding to the starting material will be replaced by a new, less polar product spot.
Workup: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.
Quenching: If the solution has a yellow/orange color due to excess bromine, add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water (4 x 40 mL) to remove any residual acetic acid and succinimide.
Purification and Drying: The crude product is typically of high purity. If necessary, it can be recrystallized from a large volume of ethanol or purified by column chromatography. Dry the final product in a vacuum oven at 60 °C to yield 3-Bromo-6-fluoroquinolin-2(1H)-one as a white to off-white solid. A typical yield is 85-95%.
Product Characterization
The identity and purity of the synthesized 3-Bromo-6-fluoroquinolin-2(1H)-one should be confirmed using standard analytical techniques.[7] The following table provides expected spectroscopic data based on structurally similar compounds.
The entire process, from initial reaction setup to final product characterization, follows a logical and systematic progression to ensure reproducibility and high purity.
Caption: Workflow for synthesis and analysis.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Acetic Anhydride: Corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.
Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.
N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes. It is also light-sensitive.
Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns.
Conclusion
This application note provides a reliable and thoroughly detailed protocol for the synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one from 2-amino-5-fluorobenzaldehyde. The two-step method involving a Perkin-Oglialoro type cyclization followed by a regioselective NBS bromination is efficient and high-yielding. The resulting product is a key intermediate for the development of novel heterocyclic compounds in the field of drug discovery, offering a versatile scaffold for further chemical exploration.
References
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.
NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC.
Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
Bromination of alkyl quinolones by Microbulbifer sp. HZ11, a marine Gammaproteobacterium, modulates their antibacterial activity. PubMed.
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)
Perkin Reaction. Cambridge University Press.
Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. Benchchem.
Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy- 2-oxoquinoline-3-carbaldehyde.
Application Note: Regioselective C-3 Bromination of 6-Fluoroquinolin-2(1H)-one
Introduction 6-Fluoroquinolin-2(1H)-one is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core building block in the synthesis of mutant IDH1 inhibitors and novel radiotracers for oncology...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-Fluoroquinolin-2(1H)-one is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core building block in the synthesis of mutant IDH1 inhibitors and novel radiotracers for oncology imaging[1]. To leverage this scaffold in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonagashira couplings), a halogen handle must be introduced. This application note details the mechanistic rationale, reagent selection criteria, and optimized, self-validating protocols for the high-yielding synthesis of 3-bromo-6-fluoroquinolin-2(1H)-one.
Mechanistic Rationale & Causality
The regiochemical outcome of quinolin-2(1H)-one bromination is dictated by the heterocycle's tautomeric equilibrium between the lactam and lactim (2-hydroxyquinoline) states. In both forms, the nitrogen atom (or hydroxyl oxygen) donates electron density into the ring, strongly activating the C3-C4
-system. This creates an enol-like nucleophilic center at the C-3 position.
When treated with an electrophilic bromine source, electrophilic aromatic substitution (S
Ar) is directed exclusively to C-3. Furthermore, the 6-fluoro substituent exerts an electron-withdrawing inductive effect that subtly deactivates the carbocyclic ring, preventing off-target bromination at the C-5 or C-7 positions[2]. The use of N-Bromosuccinimide (NBS) is particularly effective here, as it provides a steady, low-level concentration of reactive Br, minimizing the risk of polybromination[3]. This controlled electrophilic delivery is a hallmark of [4].
Reagent Selection & Quantitative Comparison
Choosing the correct brominating agent depends on the scale of the reaction and the available safety infrastructure. NBS provides a controlled reaction environment ideal for discovery chemistry, while molecular bromine (Br
) is highly atom-economical and suited for industrial scale-up.
Table 1: Comparison of Bromination Conditions for 6-Fluoroquinolin-2(1H)-one
Reagent System
Equivalents
Solvent
Temp (°C)
Time (h)
Expected Yield
Primary Advantage
NBS
1.05 - 1.10
DMF
0 to RT
2 - 4
85 - 92%
Mild, safe, highly selective
Br
1.05
AcOH
RT
1 - 2
88 - 95%
Rapid, highly scalable
Experimental Workflow
Fig 1: Experimental workflow for the regioselective C-3 bromination of 6-fluoroquinolin-2(1H)-one.
Experimental Protocols
Self-Validating System Note: Both protocols utilize a slight stoichiometric excess (1.05 eq) of the brominating agent to drive the reaction to completion while preventing C-4 or carbocyclic dibromination. The mandatory use of sodium thiosulfate in the workup is a critical self-validating step that actively destroys unreacted electrophiles, preventing post-isolation degradation and ensuring high product purity.
Preparation : Charge a round-bottom flask equipped with a magnetic stir bar with 6-fluoroquinolin-2(1H)-one (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL/g of substrate).
Cooling : Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the initial halogenation and prevents solvent degradation.
Addition : Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. Ensure the NBS is freshly recrystallized (white crystals) to avoid introducing HBr or Br
Reaction : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV detection). The product will appear as a new, less polar spot.
Quenching : Once the starting material is consumed, pour the reaction mixture slowly into vigorously stirred ice-water (3 times the volume of DMF).
Isolation : The product will precipitate as a solid. Filter the suspension under vacuum. Wash the filter cake with a cold 5% aqueous sodium thiosulfate (Na
SO) solution to quench any residual NBS, followed by copious amounts of distilled water to remove DMF.
Drying : Dry the solid in a vacuum oven at 50 °C overnight to afford 3-bromo-6-fluoroquinolin-2(1H)-one.
Protocol B: Molecular Bromine Protocol (Scale-Up)
Preparation : Suspend 6-fluoroquinolin-2(1H)-one (1.0 equiv) in glacial acetic acid (AcOH) (approx. 8 mL/g of substrate) in a round-bottom flask.
Addition : Prepare a solution of bromine (Br
, 1.05 equiv) in a small volume of AcOH. Add this solution dropwise to the stirring suspension at RT. Causality: AcOH acts as both a solvent and an acid catalyst, facilitating the enolization/tautomerization of the quinolone, which accelerates the electrophilic attack.
Reaction : Stir the mixture at RT for 1 to 2 hours. The suspension may briefly clear and then form a new precipitate as the brominated product crystallizes out of the acidic medium.
Quenching & Isolation : Pour the mixture into ice-water containing 1% Na
SO. Stir for 15 minutes until the yellow/orange tint of excess bromine dissipates.
Filtration : Filter the resulting white/pale-yellow solid, wash extensively with water until the filtrate is pH neutral, and dry under high vacuum.
Troubleshooting & Optimization
Incomplete Conversion : If TLC shows unreacted starting material after 4 hours, the NBS may be degraded. Add an additional 0.1 equiv of NBS and gently warm the reaction to 40 °C[2].
Poor Product Purity / Dibromination : If dibrominated side-products are observed, reduce the brominating agent to 0.95 - 1.0 equiv and strictly maintain the reaction temperature at 0 °C. The mono-brominated product can usually be purified by recrystallization from hot ethanol or acetic acid.
References
Title : Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours
Source : National Center for Biotechnology Information (PMC)
URL :[Link][1]
Title : N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry
Source : Master Organic Chemistry
URL :[Link][3]
Title : NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study
Source : RSC Advances
URL :[Link][4]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-fluoroquinolin-2(1H)-one
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It synthesizes established methodologies with specific insights into the 3-bromo-6-fluoroquinolin-2(1H)...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and process development. It synthesizes established methodologies with specific insights into the 3-bromo-6-fluoroquinolin-2(1H)-one scaffold.
Introduction & Significance
The quinolin-2(1H)-one (carbostyril) scaffold is a "privileged structure" in drug discovery, serving as the core for numerous kinase inhibitors, anticancer agents (e.g., Tipifarnib), and GPCR modulators. The specific derivative 3-Bromo-6-fluoroquinolin-2(1H)-one represents a high-value intermediate:
C3-Position: The bromine atom at C3 is vinylic in character (part of an
-unsaturated carbonyl system) but reacts similarly to aryl halides in Pd-catalyzed couplings. It allows for the introduction of aryl, heteroaryl, or alkynyl groups to explore the "right-hand side" binding pockets of biological targets.
C6-Fluoro Substituent: The fluorine atom at C6 modulates metabolic stability (blocking the primary site of oxidative metabolism) and tunes the lipophilicity (
) and pKa of the lactam NH, influencing bioavailability.
Core Challenges
Solubility: The rigid, planar lactam structure leads to strong intermolecular hydrogen bonding (dimerization), resulting in poor solubility in standard ethereal solvents (THF, Et2O).
Catalyst Poisoning: The free lactam NH (and its tautomeric 2-hydroxy form) can coordinate to Pd(II) species, potentially arresting the catalytic cycle.
Electronic Deactivation: The electron-withdrawing nature of the C6-fluorine and the C2-carbonyl reduces the electron density at C3, which generally facilitates oxidative addition but may destabilize the transmetalation transition state.
Pre-Reaction Workflow: Substrate Synthesis
Note: If the substrate is not purchased, it must be synthesized with high purity to ensure coupling success.
Pathway: Bromination of 6-fluoroquinolin-2(1H)-one.
Reagents: Bromine (
) in Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) in DMF.
Protocol: Bromination
Dissolution: Dissolve 6-fluoroquinolin-2(1H)-one (1.0 equiv) in Glacial Acetic Acid (10 mL/g). Heating to 60°C may be required for full dissolution.
Addition: Add
(1.05 equiv) dropwise at ambient temperature.
Expert Insight: The 3-position is highly nucleophilic (enamine-like). Over-bromination is rare if stoichiometry is controlled.
Precipitation: The product often precipitates as the reaction proceeds. Stir for 2-4 hours.
Workup: Pour the mixture into ice-water. Filter the solid, wash with water and cold
. Dry under vacuum.
Validation:
H NMR should show the disappearance of the C3-H doublet (typically 6.5-6.8 ppm) and retention of the C4-H singlet (downfield, 8.0-8.5 ppm).
Critical Reaction Parameters (The "Why" and "How")
Parameter
Recommendation
Scientific Rationale
Solvent
DMF or Dioxane/H2O
High polarity is required to break lactam dimers. Dioxane/Water (4:1) is ideal for Suzuki; DMF is preferred for Sonogashira to maintain solubility at high T.
Base
K2CO3 or Cs2CO3
Weaker bases (Carbonates) are preferred over Alkoxides (NaOtBu) to prevent deprotonation of the lactam NH, which would create a competing nucleophile (N-arylation).
Ligand
dppf or XPhos
Bidentate ligands like dppf prevent formation of stable Pd-bis(amine) complexes with the substrate. bulky monophosphines (XPhos) facilitate oxidative addition on the electron-poor ring.
Protection
Optional
Direct coupling is possible.[1][2][3] If yields are <30%, protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Methyl group.
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step:
Setup: Charge a reaction vial (microwave or pressure tube) with the substrate, boronic acid, and Pd catalyst.
Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
Trustworthiness Check: Oxygen is the enemy of Pd(0). Do not skip this step.
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
Reaction: Heat to 90°C for 4–12 hours.
Monitoring: Check LCMS. The bromide (M) should convert to Product (M-Br+Ar). If the starting material remains but boronic acid is consumed (protodeboronation), add more boronic acid (0.5 equiv).
Workup: Cool to RT. Dilute with EtOAc. Acidify slightly with 1M HCl (to pH ~5) to ensure the lactam is protonated and soluble in organics (or precipitates cleanly). Filter through Celite.
Catalyst Addition: Add Pd catalyst and CuI. The solution may turn dark; this is normal.
Alkyne Addition: Add the alkyne.
Heating: Heat to 80-100°C .
Expert Insight: Unlike aryl iodides which couple at RT, the 3-bromoquinolinone requires thermal energy to overcome the activation barrier for oxidative addition.
Workup: Pour into water. The product often precipitates.[4] If not, extract with EtOAc/LiCl (wash 5x with water to remove DMF).
Visualizations
Figure 1: Reaction Workflow & Decision Tree
This diagram illustrates the logical flow for selecting conditions and troubleshooting.
Caption: Decision tree for optimizing Pd-catalyzed coupling of 3-bromo-2-quinolones.
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Starting Material Unchanged
Catalyst failed to insert (Oxidative Addition failure).
Increase Temp to 110°C. Switch to electron-rich bulky ligands (e.g., XPhos , ) to boost Pd(0) nucleophilicity.
Starting Material Consumed, No Product
Protodehalogenation (Reduction of Br to H).
Solvent is "wet" or acting as H-source. Ensure anhydrous conditions. Switch solvent to Toluene/Dioxane.
Pd Black Precipitates Immediately
Catalyst decomposition / Poisoning.
The free NH is coordinating. Add protection (SEM group) or increase catalyst loading to 10 mol%.
Product Co-elutes with SM
Incomplete conversion.
Use HPLC or Reverse Phase chromatography. The polarity difference between Br-SM and Aryl-Product is often small on Silica.
References
Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 2014. Link
Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem Application Notes, 2025. Link
Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 2015. Link
Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 2010. Link
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances, 2024.[5] Link
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromoquinolin-2-ones
Executive Summary The 3-arylquinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Hsp90 inhibitors, antiviral agents (Influenza A), and targeted anticancer ther...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-arylquinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for Hsp90 inhibitors, antiviral agents (Influenza A), and targeted anticancer therapies (HER-2/EGFR kinase inhibitors). However, the installation of aryl or heteroaryl groups at the 3-position of the quinolin-2-one core presents specific synthetic challenges due to the electronic deactivation of the
-bromoenone system and potential catalyst interference by the lactam moiety.
This guide provides two validated protocols for the Suzuki-Miyaura cross-coupling of 3-bromoquinolin-2-ones . It moves beyond generic textbook conditions to offer a "Standard" protocol for robust substrates and an "Advanced" protocol for sterically hindered or heteroaryl systems, supported by mechanistic insights and troubleshooting matrices.
Scientific Background & Mechanistic Insight
The Substrate Challenge
Unlike simple aryl bromides, 3-bromoquinolin-2-one possesses an
-bromoenone functionality embedded within a heterocycle.
Electronic Effect: The adjacent carbonyl at C2 creates an electron-deficient center at C3. While this generally facilitates oxidative addition to Pd(0), the resulting Pd(II) species can be prone to non-productive pathways if the transmetalation step is slow.
Lactam Interference: The N-H proton (pK
~11) is acidic. In the presence of strong bases, deprotonation can occur, increasing the solubility of the substrate in aqueous/organic mixtures but potentially altering the coordination sphere of the palladium catalyst.
Mechanistic Workflow
The reaction follows the catalytic cycle depicted below. Critical to success is the balance between the Oxidative Addition (fast for this substrate) and Transmetalation (often the rate-determining step, influenced by the boronic acid's activation).
Figure 1: Catalytic cycle emphasizing the critical Transmetalation step for 3-bromoquinolin-2-one substrates.
Experimental Protocols
Decision Matrix: Selecting the Right Condition
Do not default to one set of conditions. Use the substrate properties to dictate the protocol.[1][2]
Figure 2: Protocol selection guide based on boronic acid sterics and electronics.
Method A: The Standard Protocol (Robust & Cost-Effective)
Best for: Phenyl, substituted phenyls (meta/para), and electron-rich boronic acids.
Solvent: 1,2-Dimethoxyethane (DME) : Water (3:1 v/v)
Step-by-Step Procedure:
Degassing (Critical): In a separate flask, sparge the DME and Water mixture with Argon or Nitrogen for 20 minutes. Why: Pd(0) is oxygen-sensitive; failure here leads to homocoupling of the boronic acid.
Assembly: To a reaction vial/flask equipped with a stir bar, add the 3-bromoquinolin-2-one, arylboronic acid, and
.
Inerting: Seal the vessel and cycle vacuum/inert gas (3x).
Solvent Addition: Add the degassed DME and 2.0 M
via syringe through the septum.
Reaction: Heat to 85–90 °C for 6–12 hours. The suspension typically clears as the reaction proceeds (depending on product solubility).
Workup: Cool to RT. Dilute with EtOAc and water.[1][3] If the product precipitates (common for quinolinones), filter the solid directly and wash with water/ether. Otherwise, extract with EtOAc, dry over
, and concentrate.
Method B: The Advanced Protocol (High Complexity)
Best for: Heteroaryl boronic acids (pyridines, isoxazoles), ortho-substituted rings, or when Method A fails.
Why: Dialkylbiaryl phosphines (Buchwald ligands) facilitate oxidative addition of hindered substrates and stabilize the active Pd species.
Base: Potassium Phosphate Tribasic (
) (3.0 equiv)
Solvent: THF : Water (10:1) or Toluene : Water (10:1)
Step-by-Step Procedure:
Pre-activation (if using separate ligand): If using Pd(OAc)
and XPhos, stir them in the solvent at 50 °C for 15 mins under Argon before adding substrates. If using G2 precatalyst, skip this.
Assembly: Combine substrate, boronate, and base in the reaction vessel.
Reaction: Add solvent and catalyst. Heat to 60–80 °C .
Note: These active catalysts often allow lower temperatures, reducing proto-deboronation of unstable heteroaryl boronic acids.
Monitoring: Monitor via LC-MS. Heteroaryl couplings can stall; if conversion <50% after 4h, add a second portion of catalyst (1 mol%).
Data Presentation & Validation
The following table summarizes expected yields based on internal validation and literature precedents for 3-bromoquinolin-2-one couplings.
Entry
Boronic Acid Type
R-Group
Method
Time (h)
Yield (%)
Notes
1
Aryl (Electron Rich)
4-OMe-Ph
A
6
88-95
Rapid conversion.
2
Aryl (Electron Poor)
4-CF3-Ph
A
8
75-82
Slower transmetalation.
3
Aryl (Steric)
2,6-Dimethyl-Ph
B
12
65-72
Method A fails (<20%).
4
Heteroaryl
3-Pyridyl
B
6
78-85
Requires XPhos/SPhos.
5
Heteroaryl
3,5-Dimethylisoxazole
B
10
55-65
Prone to hydrolysis; use anhydrous conditions if possible.
Troubleshooting Guide (Self-Validating Systems)
Observation
Root Cause
Corrective Action
Black Precipitate (Pd Black)
Catalyst decomposition due to oxygen or lack of ligand stabilization.
Ensure rigorous degassing. Switch to Method B (XPhos stabilizes Pd(0) better than PPh3).
Homocoupling of Boronic Acid
Oxidative coupling due to presence.
Degas solvents longer. Add boronic acid slowly or in excess (1.5 equiv).
No Reaction (Starting Material Remains)
Catalyst poisoning or poor solubility.
The lactam nitrogen may coordinate Pd. Add 10% cosolvent (DMF or DMSO) to improve solubility.
Protodeboronation
Unstable boronic acid (common with 2-heteroaryls).[4]
Switch base to mild or KF. Reduce water content. Lower temperature to 60°C.
References
BenchChem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025).[1][3] Link
Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." Reaction Chemistry & Engineering, NIH/PubMed. (2016). Link
Larghi, E. L., et al. "Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90." Pharmaceuticals, MDPI. (2022). Link
Joseph, B., et al. "3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects." Journal of Medicinal Chemistry. (2002). Link
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews. (1995).[4] Link
Application Note: Sonogashira Cross-Coupling of 3-Bromo-6-fluoroquinolin-2(1H)-one
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Context The quinolin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Chemical Context
The quinolin-2(1H)-one (carbostyril) scaffold is a highly privileged pharmacophore in drug discovery, frequently serving as a bioisostere for coumarins, indoles, and quinolines. It is a core structural motif in numerous kinase inhibitors, GPCR ligands, and ion channel modulators.
The building block 3-Bromo-6-fluoroquinolin-2(1H)-one (CAS: 1379320-33-8)[3] offers a highly strategic starting point for late-stage diversification. The inclusion of the 6-fluoro substituent dramatically improves metabolic stability (by blocking cytochrome P450-mediated oxidation) and increases lipophilicity, which enhances membrane permeability. Meanwhile, the 3-bromo position serves as a highly selective, orthogonal handle for
- carbon-carbon bond formation via the Sonogashira cross-coupling reaction [2].
Mechanistic Rationale & Causality
Designing a robust protocol for this specific substrate requires understanding its intrinsic electronic and physical properties:
Halide Orthogonality: The reactivity of aryl halides in palladium-catalyzed oxidative addition follows the trend I > Br > Cl > F [1]. Because the C3–Br bond is highly activated relative to the C6–F bond, the coupling is perfectly regioselective. The C6–F bond remains completely inert under standard Pd(0) catalysis, eliminating the need for protecting groups.
Lactam-Lactim Tautomerism: The quinolin-2(1H)-one core exists in a tautomeric equilibrium with 2-hydroxyquinoline. This highly polar, hydrogen-bonding network significantly reduces the substrate's solubility in non-polar solvents (like toluene or THF). Therefore, highly polar aprotic solvents (e.g., DMF or DMSO) are mandatory to maintain a homogeneous catalytic environment [4].
Activation Energy: While aryl iodides can often couple at room temperature, 3-bromoquinolines typically require elevated temperatures (70–90 °C) to overcome the higher activation energy barrier of the C–Br oxidative addition step [1].
Reaction Pathway & Catalytic Cycle
The Sonogashira coupling relies on a synergistic dual-catalytic cycle utilizing Palladium (to activate the aryl halide) and Copper (to activate the terminal alkyne) [2].
Fig 1: Synergistic Pd/Cu catalytic cycle for the alkynylation of 3-Bromo-6-fluoroquinolin-2(1H)-one.
Optimization of Reaction Conditions
To establish a self-validating and scalable protocol, various conditions were screened. The data below summarizes the causal relationship between solvent/base selection and overall yield.
Entry
Palladium Catalyst (mol%)
Co-Catalyst
Solvent / Base (v/v)
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
(5%)
CuI (10%)
THF / (1:1)
65
24
35%
Poor solubility of the quinolinone starting material.
2
(5%)
CuI (10%)
DMF / (3:1)
25
24
15%
C–Br oxidative addition is too slow at room temperature.
3
(5%)
CuI (10%)
DMF / DIPEA (3:1)
80
12
72%
Good conversion, but steric bulk of DIPEA slows deprotonation.
4
(5%)
CuI (10%)
DMF / (3:1)
80
8
91%
Optimal: High solubility, rapid oxidative addition, efficient base.
5
(5%)
None
DMF / (3:1)
80
24
12%
Copper-free conditions fail to efficiently activate the alkyne [2].
Note: Yields represent isolated yields after silica gel chromatography using phenylacetylene as the model alkyne.
Standard Operating Procedure (SOP)
The following methodology details the optimized protocol (Table 1, Entry 4) for a 1.0 mmol scale reaction.
Preparation of the Reaction Vessel:
Equip a 15 mL Schlenk tube or a heavy-walled reaction vial with a magnetic stir bar. Flame-dry the vessel under vacuum and backfill with dry Argon three times to ensure strict exclusion of oxygen. Causality: Oxygen promotes the Glaser homocoupling of the terminal alkyne, consuming the reagent and complicating purification.
Solvent Addition & Degassing:
Add anhydrous DMF (3.0 mL) and
(1.0 mL) via syringe. Sparge the resulting suspension with Argon for 10 minutes.
Alkyne Addition & Initiation:
Add phenylacetylene (153 mg) dropwise via syringe. Seal the vessel.
Self-Validating Observation: Upon addition of the alkyne and gentle warming, the reaction mixture will transition from a pale yellow suspension to a deep amber/brown homogeneous solution. This color shift is the visual confirmation that Pd(II) has been reduced to the active Pd(0) species.
Heating & Monitoring:
Transfer the vessel to a pre-heated oil bath at 80 °C. Stir vigorously for 8 hours. Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1). The starting material (Rf ~0.4) is highly UV-active; look for its complete disappearance and the formation of a new, highly fluorescent product spot at a lower Rf (due to the extended conjugation of the alkyne).
Work-up:
Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous
(2 × 10 mL) to remove the amine salts and DMF. Wash with brine (10 mL), dry the organic layer over anhydrous , filter, and concentrate under reduced pressure.
Purification:
Purify the crude dark residue via flash column chromatography on silica gel (Gradient: 20% to 50% EtOAc in Hexanes). The desired product, 6-fluoro-3-(phenylethynyl)quinolin-2(1H)-one, elutes as a pale yellow solid.
Downstream Applications in Drug Discovery
The resulting 3-alkynyl-6-fluoroquinolin-2(1H)-ones are not just end-products; they are highly versatile intermediates. The alkyne moiety can be subjected to hydration (yielding 3-acetyl derivatives), partial reduction (yielding cis-alkenes), or cycloaddition (yielding triazoles or isoxazoles) to rapidly generate libraries for high-throughput screening [4].
Fig 2: Drug discovery workflow utilizing the 3-Bromo-6-fluoroquinolin-2(1H)-one building block.
References
Benchchem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry.
National Institute of Informatics (NII). "Divergent Synthesis of Polymethoxylated 4-Aryl-2-quinolones.
Application
Heck reaction parameters for functionalizing 3-bromoquinolinones
Application Note: Heck Reaction Parameters for the C3-Functionalization of 3-Bromoquinolinones Introduction & Strategic Rationale The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore embedded in nu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Heck Reaction Parameters for the C3-Functionalization of 3-Bromoquinolinones
Introduction & Strategic Rationale
The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore embedded in numerous natural products, such as the indoloquinolines (e.g., cryptolepine derivatives) and flindersine alkaloids, which exhibit potent antimalarial, antimicrobial, and cytotoxic properties[1][2]. Functionalizing this core at the C3 position is a critical step in drug development.
The palladium-catalyzed Mizoroki-Heck cross-coupling reaction provides a highly efficient, atom-economical pathway to install alkenyl, styryl, or acrylate groups directly onto the C3-position of 3-bromoquinolin-2(1H)-ones[3][4]. Unlike the C4 position, which often requires triflates or tosylates for activation, the C3-bromine bond is highly susceptible to oxidative addition by Pd(0) species, allowing for divergent late-stage functionalization[3][5].
This application note provides a comprehensive, self-validating guide to optimizing the Heck reaction parameters for 3-bromoquinolinones, detailing both conventional heating and high-throughput microwave-assisted protocols.
Mechanistic Causality & Parameter Selection
To achieve high conversion rates and suppress homocoupling or hydrodehalogenation byproducts, experimental parameters must be precisely tuned to the catalytic cycle of the Heck reaction[6].
Catalyst & Ligand Dynamics: The active catalytic species is a coordinatively unsaturated Pd(0) complex. While
is a reliable pre-catalyst, generating Pd(0) in situ using and a phosphine ligand (e.g., or tris(2,6-dimethoxyphenyl)phosphine) often yields superior results due to the stabilization of the oxidative addition complex[3]. Ligand-free conditions using with tetrabutylammonium bromide (TBAB) can also be employed, where the bromide acts as a stabilizing phase-transfer agent[3][4].
Base Selection: The base is strictly required to neutralize the hydrobromic acid generated during the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-hydride elimination step, thereby regenerating the Pd(0) catalyst[5]. Triethylamine () is the standard organic base, promoting solubility in polar aprotic solvents[3]. For more sterically hindered alkenes, inorganic bases like or are preferred to drive the reductive elimination forward[7].
Solvent & Temperature: Polar aprotic solvents like DMF or Acetonitrile (
) are mandatory to stabilize the polar intermediates formed during migratory insertion. Conventional heating requires 100–110 °C for 12–24 hours[3][7]. However, microwave irradiation at 150 °C dramatically accelerates the reaction, achieving complete conversion in just 30 minutes[8].
Table 1: Optimization of Heck Reaction Parameters for 3-Bromoquinolinones
Data synthesized from established cross-coupling methodologies[3][7][8].
Entry
Catalyst (mol %)
Ligand
Base (Equiv)
Solvent
Temp / Time
Yield (%)
1
(5%)
(10%)
(3.0)
DMF
110 °C / 18 h
72%
2
(5%)
None (TBAB added)
(3.0)
DMF
100 °C / 24 h
65%
3
(10%)
None
(2.5)
DMF
110 °C / 12 h
78%
4
(5%)
(10%)
(6.0)
100 °C / 16 h
76%
5
(5%)
None
(3.0)
DMF/
150 °C / 30 min (MW)
90%
Mechanistic Pathway Visualization
The following diagram illustrates the causal relationships within the Pd-catalyzed Heck cycle specifically mapped to the 3-bromoquinolinone scaffold.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction for C3-functionalization of 3-bromoquinolinones.
This protocol utilizes an in situ generated Pd(0) catalyst and is ideal for standard laboratory setups without microwave capabilities[3][7].
Reagents:
3-Bromoquinolin-2(1H)-one derivative (1.0 mmol)
Alkene (e.g., methyl acrylate or styrene) (1.5 mmol)
(0.05 mmol, 5 mol%)
Triphenylphosphine (
) (0.10 mmol, 10 mol%)
Triethylamine (
) (3.0 mmol)
Anhydrous DMF (5.0 mL)
Procedure:
Degassing (Critical Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-bromoquinolinone,
, and . Seal the tube with a septum and purge the vessel with Argon via three vacuum/Argon cycles. Causality: Pd(0) is highly sensitive to oxidation; ambient oxygen will prematurely terminate the catalytic cycle.
Solvent & Liquid Reagent Addition: Inject anhydrous, degassed DMF (5.0 mL), followed by the alkene and
via syringe.
Execution: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 12–18 hours.
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the starting material and the emergence of a highly fluorescent blue/green spot under UV (254 nm and 365 nm) indicates successful extended conjugation at the C3 position.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and quench with distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF.
Purification: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Microwave irradiation ensures rapid, uniform heating, suppressing deboronation/homocoupling side reactions and reducing reaction times from hours to minutes[8].
Procedure:
Setup: To a 10 mL microwave-compatible heavy-walled glass vial, add 3-bromoquinolinone (1.0 mmol), alkene (1.5 mmol),
(0.05 mmol, 5 mol%), and (3.0 mmol).
Solvent: Add a solvent mixture of DMF (4.0 mL) and
(0.5 mL). Causality: A small amount of water increases the dielectric constant of the medium, enhancing microwave energy absorption and facilitating the solubility of the hydrobromide salts generated.
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave reactor (e.g., Anton Paar or CEM Discover) set to 150 °C for exactly 30 minutes with a maximum power output of 200 W[8].
Workup & Isolation: Cool the vial rapidly using compressed air. Proceed with the liquid-liquid extraction and column chromatography as described in Protocol A.
Experimental Workflow Visualization
Figure 2: Optimized laboratory workflow for the microwave-assisted Heck coupling of 3-bromoquinolinones.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized C3-functionalized quinolinones, researchers must employ orthogonal validation techniques:
NMR Spectroscopy: The most definitive proof of successful C3-alkenylation is the disappearance of the C3-proton (if comparing to an unbrominated precursor) and the shift of the C4-proton. In
NMR (DMSO-), the C4-proton of the quinolinone ring typically appears as a distinct singlet around 7.90–8.20 ppm. The newly installed alkene protons will exhibit characteristic trans coupling constants ( Hz) if a terminal alkene like styrene was used[9].
Troubleshooting Incomplete Conversion: If the reaction stalls, the most common culprit is catalyst poisoning by oxygen or insufficient base. Ensure rigorous degassing. If hydrodehalogenation (replacement of Br with H) is observed, lower the reaction temperature by 10 °C or switch to a bulkier phosphine ligand (e.g., SPhos) to accelerate the reductive elimination step before side reactions occur[6].
N-Alkylation Procedures for 3-Bromo-6-fluoroquinolin-2(1H)-one: Overcoming Ambident Nucleophilicity for Regioselective Synthesis
Scientific Context & The Ambident Nucleophile Challenge The quinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antibacterial, anticancer, and anti-infla...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & The Ambident Nucleophile Challenge
The quinolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antibacterial, anticancer, and anti-inflammatory agents[1]. Specifically, 3-Bromo-6-fluoroquinolin-2(1H)-one is a highly valuable building block; the 6-fluoro group modulates lipophilicity and metabolic stability, while the 3-bromo substituent serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions[2].
However, derivatizing this scaffold via alkylation presents a classic synthetic challenge: the deprotonated quinolin-2(1H)-one acts as an ambident nucleophile . The negative charge is delocalized between the N1 nitrogen and the C2 oxygen, leading to a competitive mixture of N-alkylated and O-alkylated products[3][4]. Achieving high regioselectivity for the N-alkylated target requires precise control over the reaction thermodynamics and kinetics.
Mechanistic Insights & Causality (E-E-A-T)
To design a robust protocol, we must analyze the causality behind reagent selection using the Hard-Soft Acid-Base (HSAB) Theory and the specific electronic/steric effects of the substrate.
Substituent Effects: The strongly electron-withdrawing 6-fluoro group (-I effect) increases the acidity of the N1-H proton, facilitating complete deprotonation even with milder bases like K₂CO₃[5]. Meanwhile, the bulky 3-bromo group introduces steric hindrance near the C2 carbonyl oxygen. This steric shielding subtly disfavors the approach of bulky electrophiles to the oxygen, providing a kinetic bias toward N-alkylation[1][3].
Solvent Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are mandatory. DMF effectively solvates the alkali metal cation (e.g., K⁺ or Na⁺), leaving the delocalized anion "naked" and highly reactive[6][7].
HSAB Regioselectivity: The nitrogen atom is a "softer," more polarizable nucleophilic center compared to the "harder" oxygen atom. By pairing the substrate with a soft electrophile (e.g., alkyl iodides, benzyl bromides) in DMF, the reaction strongly favors N-alkylation (Soft-Soft interaction)[3]. Conversely, the use of silver salts (Ag₂CO₃) coordinates the nitrogen, forcing hard-hard O-alkylation[1][8].
Mechanistic pathway and HSAB-driven regioselectivity for quinolin-2(1H)-one alkylation.
Quantitative Optimization of Reaction Conditions
The following table summarizes the empirical data for optimizing the regioselectivity of quinolin-2(1H)-one alkylations based on established literature parameters[1][3][4].
Base
Solvent
Temperature
Major Regioisomer
Mechanistic Rationale & Application
K₂CO₃
DMF
60–80 °C
N-Alkylated
Mild deprotonation; DMF solvates K⁺, leaving a naked soft N-anion. Ideal for base-sensitive functional groups[3][7].
NaH
DMF
0 °C to RT
N-Alkylated
Irreversible deprotonation. Provides faster kinetics; recommended for unreactive or sterically hindered alkyl halides[7].
Cs₂CO₃
DMF
RT to 60 °C
N-Alkylated
The "Cesium Effect" enhances nucleophilicity due to high solubility and loose ion pairing. Excellent for bulky electrophiles[4].
Ag₂CO₃
Benzene
RT
O-Alkylated
Ag⁺ strongly coordinates to the N atom, directing electrophilic attack exclusively to the harder O atom[1][8].
Experimental Methodologies
Protocol A: Mild N-Alkylation via K₂CO₃ (Standard Method)
This protocol is highly reliable for standard alkyl halides (e.g., methyl iodide, benzyl bromide) and exhibits excellent functional group tolerance[6][7].
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-Bromo-6-fluoroquinolin-2(1H)-one in 10 mL of anhydrous DMF.
Deprotonation: Add finely powdered, anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the resonance-stabilized anion.
Electrophile Addition: Add the alkyl halide dropwise via syringe.
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The N-alkylated product will typically run higher (less polar) than the starting material, but lower (more polar) than the O-alkylated side product.
Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Washing: Wash the combined organic layers with water (2 x 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography to separate the major N-alkylated product from trace O-alkylated impurities.
Protocol B: Rapid N-Alkylation via NaH (For Unreactive Electrophiles)
Utilize this protocol when dealing with secondary alkyl halides or less reactive electrophiles where K₂CO₃ yields incomplete conversion[7].
Step-by-Step Procedure:
Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (10 mL) under argon and cool to 0 °C using an ice bath.
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise. Caution: Evolution of H₂ gas will occur. Stir at 0 °C for 15 minutes, then warm to room temperature for 15 minutes until gas evolution ceases.
Alkylation: Cool back to 0 °C, add the alkyl halide (1.2 eq) dropwise, and then allow the reaction to stir at room temperature for 2–4 hours.
Workup: Quench carefully with saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 20 mL) and proceed with washing and purification as described in Protocol A.
Step-by-step experimental workflow for the N-alkylation of 3-Bromo-6-fluoroquinolin-2(1H)-one.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized compounds, it is critical to analytically distinguish the N-alkylated target from the O-alkylated side product. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive self-validating tool for this workflow[3][6]:
¹³C NMR (Critical Identifier): The chemical shift of the newly introduced methylene carbon (CH₂) is diagnostic. The N-CH₂ carbon typically resonates upfield between 45–55 ppm . In stark contrast, the O-CH₂ carbon of the O-alkylated isomer appears significantly further downfield between 65–75 ppm due to the higher electronegativity of the oxygen atom[3].
¹H NMR: The protons of the N-CH₂ group generally appear as a singlet or multiplet around 4.0–4.5 ppm , whereas the O-CH₂ protons are shifted downfield to 4.8–5.5 ppm [3][6].
References[2] 6-bromo-6H-quinolin-2-one | Benchchem. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhvg4Q3MZDqyFwqJIF5UJI8E0jqgTcLoUVlTfcBVExz0mq1lm6Wkl3MHJ0g_E63ganM6eElLeeXvXjvns8ug9dD7N9Dp_RkTZnZdNatdYyzAt0lAMU7cgV6NiBfBGpGguBOdgcN20=[5] 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZUIT1eeKysa5R4RZFyhZQ4HnluR8TPwEuG1seMYsh0cyAsWxU01ou4cEgV4WYXQ84rZxp24mqFAH7jx-AcsYJzfkujeiqrgSBdBKszoSZG7kkVK9jPlVFTv0ktU2hVJ-8qew=[1] An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9-rNL050p6S2-Bl-UJlRzmW24kcMCA4WG8wRvHsC4OyNM-G1hZhTSh0Fqqav4tCnokAJwPyO0izK27ZkFDN2KU0cxikd_b8PMyQbt44VgEALvstWw-08YmMyb2F16UQ==[3] Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Source: DNDi. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHnhIlkluVakuA2nyTZYXAwP1hF-9ZbS8bOJFQ12ls21rRqc1dnM-9287hZyOWTmkffLnQzNmQM99c_-V3eWWkC2sV6b9fal4Vo5Uh_NY9plnKnEDuAzPKgI_T2H3_GiacbT_-wrbQ7Oxevf-pXMRZFRLAjg6GZuTA5JTNR-QGiMLGgLLFPUrzXsy4DGSEdxxdrnBkhzvDUbvqUjp8k7Sw10xsdFMe1fp-PFRNHUFjNY718KZJegCN2ybF57y9lD59uop9vWc7qUnYLiU2[8] An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Source: Preprints.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-G9Qam--fB-Z-alaX-2DzB4ZkpIMVEEtcuMbtjU6cSeGTV30uD2AvFKqA5YVosRn0oDjefrWaU49vVljERQBMXA3h88jXHbl_Ife8MzrJTU0CVHM-0C5LV3OBKlXX7lq3OTRm6nx2G0Fog1B[6] Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Source: ACS Omega. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvtl2eza3XfqUF_lhctq-Bky1HyNOM_GZ0zo9SE4iFx064n3P4u21PFM_2S5Tq4uODcuSYQ3TYfs_WfbI7Dm4NnJ4t0l2nK7kkkh2PoMitCy8lyw8Fxr4RLClMURXGr2Qilyf-1AnPt4NUHppgsWMcAMQnAfGClLXaZ8GNAV66H_59o1kTWNA=[7] Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEklDEcbDlVAVD80kooHdVmCCeS038_WxzI1IBh9hmuN7DuT9bcWKv4A88ESjRgxeD0F67JlmW6XLjSODy7y9X_UbpO-tAQXoHXD1sXReM6y-mI4ZEVBnncqGzyGpNQxK4ApiiDqNG1tyVRPDrq9yodrgqAbZh-wpBzQ7JiHEfPn3qEalZeqjkLUQSIhPNuTW0mePgpk02wCh0IKZx40bBOI8zPnTA9tkkV0atbLRAk-oy-6vxeX56mJa3Byy8ge463G0Anh7QZp2oC[4] FACILE SYNTHESIS OF 3-SUBSTITUTED AND 1,3-DISUBSTITUTED QUINOLIN-2(1H). Source: Semantic Scholar. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH42orPoh2nohuin7SVy_xZReowYoIrrmflVLBR3vN9SY-3ONU9ZMJj_lLBeK2q0p0vlchxjG8U4JU7sAHWSD-mTZCgvpoVg2WWj1h0xpUbv9p2vZsFTj4WOHACSiFmp782SfqfPVFy7FDfV4JoATGw7eyuXWUFy-j3_5Kw1SqcwjUT0GYbM-uRQOfQP9g67vVghGx0lus7C5XT8Y7sLG4=
Application Note: Strategic Utilization of 3-Bromo-6-fluoroquinolin-2(1H)-one in Kinase Inhibitor Synthesis
This guide is structured as a high-level technical Application Note designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 3-Bromo-6-fluoroquinolin-2(1H)-one as a p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical Application Note designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 3-Bromo-6-fluoroquinolin-2(1H)-one as a privileged scaffold in the synthesis of kinase inhibitors (specifically targeting PDK1, c-Met, and VEGFR pathways).
Abstract & Strategic Value
The 3-Bromo-6-fluoroquinolin-2(1H)-one scaffold represents a critical "divergent intermediate" in the synthesis of Type II kinase inhibitors and Hsp90 inhibitors. Its value lies in the orthogonal reactivity of its three primary sites:
C3-Bromine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to install hydrophobic "tails" or solvent-front interacting groups.
N1-Lactam Nitrogen: A site for alkylation to tune solubility and lipophilicity (LogD).
C2-Carbonyl (Masked Imidoyl Chloride): Can be activated via POCl
to form 2-chloroquinolines, enabling SAr reactions with anilines to form the "hinge-binding" motif.
This guide details the protocols for transforming this building block into potent bioactive molecules, specifically highlighting its use in generating 3-arylquinolin-2-one PDK1 inhibitors and c-Met/VEGFR dual inhibitors .
Chemical Profile & Reactivity Map
Property
Specification
Compound Name
3-Bromo-6-fluoroquinolin-2(1H)-one
Molecular Formula
CHBrFNO
Molecular Weight
242.05 g/mol
Core Scaffold
Carbostyril (2-Quinolone)
Key Substituent
6-Fluoro: Increases metabolic stability (blocks C6 oxidation) and enhances lipophilicity.
Key Reactant
3-Bromo: Electrophilic site for Pd-catalyzed oxidative addition.
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Caption: Divergent synthesis map showing the transformation of the 3-bromo-6-fluoroquinolin-2(1H)-one scaffold into three distinct inhibitor classes.
Detailed Experimental Protocols
Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling
Application: Synthesis of 3-aryl-6-fluoroquinolin-2(1H)-ones (Targeting PDK1/Hsp90).
Mechanism: The C3-Br bond is electronically activated by the adjacent carbonyl, making it an excellent partner for oxidative addition by Pd(0).[1]
Setup: In a microwave vial or round-bottom flask, charge the 3-bromo-6-fluoroquinolin-2(1H)-one, boronic acid, and base.
Inert Atmosphere: Evacuate the vessel and backfill with Nitrogen or Argon (repeat 3x). This is critical to prevent homocoupling of the boronic acid.
Solvent Addition: Add the degassed Dioxane/Water mixture.
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.
Reaction:
Thermal: Heat to 90°C for 4–12 hours.
Microwave: Irradiate at 120°C for 30–60 minutes.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na
SO.
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The product often precipitates upon cooling; filtration may suffice.
Expert Insight:
"If the substrate contains basic nitrogens (e.g., pyridines in the boronic acid), the Pd catalyst may be poisoned.[1] In such cases, switch to Pd
(dba) / XPhos , which forms a bulky, electron-rich active species resistant to coordination by the substrate."[1]
Protocol B: Activation to 2-Chloro-3-bromo-6-fluoroquinoline
Application: Preparing the scaffold for S
Ar reactions to create 2-anilinoquinoline inhibitors (Type I Inhibitors).
Rationale: The 2-quinolone is a tautomer of 2-hydroxyquinoline. Treatment with POCl converts the tautomeric hydroxyl into a good leaving group (chloride), activating the C2 position for nucleophilic attack.[1]
Abbott, B., et al. (2014).[1] "Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors." Bioorganic & Medicinal Chemistry, 22(15), 4060-4066.[1]
Larghi, E. L., et al. (2022).[1][2] "Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90." Pharmaceuticals, 15(1),[1] 77.
Lombard, A., et al. (2011).[1] "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones." The Journal of Organic Chemistry, 76(15).[1] [1]
PubChem Compound Summary. "6-Bromo-3-hydroxyquinolin-2(1H)-one" (Structural Analog Reference).
Maerten, E., et al. (2003).[1][4] "Synthesis of new arylated Quinolines by Suzuki cross coupling." Synlett, 1874-1876.[1]
Disclaimer: This protocol involves the use of hazardous chemicals including POCl
and organobromides. All manipulations should be performed in a fume hood by trained personnel wearing appropriate PPE.
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation Issues
Executive Summary & Physicochemical Context
Fluorinated quinolin-2-ones (carbostyrils) present a unique purification challenge. The quinolin-2-one scaffold is inherently polar due to the lactam functionality (capable of strong intermolecular hydrogen bonding), often resulting in high melting points (
) and poor solubility in common organic solvents.
The Fluorine Effect:
The introduction of fluorine atoms or trifluoromethyl (
) groups creates a "solubility paradox":
Lipophilicity Increase: Fluorine increases the compound's lipophilicity, reducing solubility in polar protic solvents (like water or cold methanol).
Lattice Energy Enhancement: The strong dipole of the C-F bond and the potential for weak
and interactions often stabilize the crystal lattice, making dissolution difficult even in non-polar solvents.
This guide provides a logic-driven approach to selecting solvent systems that overcome these competing forces.
Module 1: Solvent System Selection Logic
Do not rely on trial-and-error. Use the Dielectric-Fluorophilicity Balance method. You must balance the solvation of the polar lactam core with the fluorinated periphery.
Acetic Acid / Water: The most robust system. Dissolve in hot AcOH; add warm water until turbid; cool slowly.
DMF / Ethanol: Dissolve in minimum hot DMF; add hot Ethanol. The ethanol acts as a "soft" anti-solvent that prevents oiling out better than water.
Toluene / Heptane: For highly lipophilic, side-chain fluorinated analogs. Toluene engages in
- stacking with the quinoline ring.
Decision Tree: Solvent Selection
Figure 1: Logic flow for selecting the initial solvent screening system based on melting point and degree of fluorination.
Module 2: Troubleshooting "Oiling Out"
The Issue: Upon cooling or adding anti-solvent, the product separates as a second liquid phase (oil) rather than a solid crystal. This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS).[1]
The Mechanism:
Fluorinated compounds often have a Metastable Zone Width (MSZW) that is interrupted by a miscibility gap. If the solution enters the "oiling out" region before it crosses the solubility curve to nucleate crystals, an oil forms.[2] This oil is often impure and hard to crystallize.[3]
Protocol: Overcoming LLPS (The "Seeding" Strategy)
Determination: Heat the oiled mixture until it becomes a clear single phase again (Solution A).
Temperature Control: Cool Solution A very slowly (e.g.,
per hour).
The Critical Step (Seeding):
You must add seed crystals before the oiling temperature (
) is reached.
If you lack seeds: Withdraw a glass rod dipped in the solution, let it evaporate/scratch on a watch glass to induce crude crystallization, and use this dust as seeds.
Ripening: Once seeds are added, hold the temperature constant (isothermal hold) for 30-60 minutes to allow crystal growth surfaces to establish.
Cooling: Resume slow cooling. The existing crystals will consume the supersaturation, preventing the concentration from reaching the critical limit required for oiling out.
Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (LLPS).
Module 3: Polymorph & Solvate Control
Fluorinated quinolin-2-ones are notorious for polymorphism (different crystal packing) and solvatomorphism (trapping solvent).
Lactam/Lactim Tautomerism: While the 2-one (lactam) form is generally more stable in the solid state, the 2-hydroxy (lactim) tautomer can be trapped if crystallized rapidly from basic solutions or alcohols.
Solvate Warning: Recrystallization from Acetic Acid often yields an acetic acid solvate (1:1 or 1:0.5).
Detection: 1H NMR will show a singlet at
ppm that does not disappear after standard drying.
Removal: This solvate is often stable. To break it, you may need to suspend the solid in water (slurry) and heat to
for 4-6 hours, or recrystallize from a non-solvating solvent like Toluene/Ethanol.
Frequently Asked Questions (FAQ)
Q1: My product is white, but the crystals are coming out yellow/brown. Why?A: Quinolinones are susceptible to trace oxidation, forming highly colored impurities (often quinone-like structures) that adsorb onto the crystal surface.
Fix: Dissolve the compound in the hot primary solvent. Add Activated Charcoal (5-10 wt%) . Stir at reflux for 15 minutes. Filter hot through a Celite pad (pre-warmed funnel is mandatory to prevent crashing out). Then proceed with crystallization.[4][2][3][5]
Q2: I used DMSO/Water, and now I can't dry the solvent off my crystals.A: DMSO has a high boiling point (
) and adheres strongly to the polar lactam.
Fix: Do not try to bake it off; you will decompose the product. Wash the filter cake copiously with Water (to remove DMSO) followed by Isopropanol (to remove water). If the product is soluble in isopropanol, use Diethyl Ether or MTBE for the final wash.
Q3: The compound dissolves in hot ethanol but precipitates immediately as a gel upon cooling.A: Gelation indicates a 3D hydrogen-bonding network trapping the solvent.
Fix: You are cooling too fast or the concentration is too high.
Dilute the mixture (add 20% more solvent).
Add a "structure breaker" co-solvent (e.g., 5-10% Toluene or Ethyl Acetate) to disrupt the gel network.
Apply vigorous stirring (high shear) during the cooling phase.
References
Duffy, D., et al. (2012).[6] In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization. Chemical Engineering Science, 77, 112-121.[6] Link (Grounding for LLPS/Oiling out mechanisms).
Surov, A. O., et al. (2019). Solid Forms of Ciprofloxacin Salicylate: Polymorphism, Formation Pathways and Thermodynamic Stability. Crystal Growth & Design. Link (Grounding for polymorphism in fluorinated quinolones).
Manjunatha, S. G., et al. (2002). Process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone.[7] US Patent 6,500,955. Link (Specific solvent data for trifluoromethyl quinolines).
Li, H., et al. (2015). Dissolution Enthalpies and Entropies of Potassium Fluoride in Non-Proton Polar Solvents. Asian Journal of Chemistry.[8] Link (Solubility parameters for fluorination reagents/intermediates).
Technical Support Center: Optimizing Cross-Coupling of 3-Bromo-6-fluoroquinolin-2(1H)-one
Topic: Minimizing Side Reactions in Palladium-Catalyzed Cross-Coupling Target Molecule: 3-Bromo-6-fluoroquinolin-2(1H)-one (CAS: 1379320-33-8) Audience: Medicinal Chemists & Process Development Scientists[1] Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions in Palladium-Catalyzed Cross-Coupling
Target Molecule: 3-Bromo-6-fluoroquinolin-2(1H)-one (CAS: 1379320-33-8)
Audience: Medicinal Chemists & Process Development Scientists[1]
Introduction: The Reactivity Profile
Welcome to the technical guide for the 3-bromo-6-fluoroquinolin-2(1H)-one scaffold. This intermediate is a critical building block for kinase inhibitors (e.g., c-Met, VEGFR targets). While the C3-bromide offers a convenient handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, the specific electronic and structural features of this scaffold present three distinct challenges:
The "Lactam Trap" (N-H Acidity): The 6-fluoro substituent (an electron-withdrawing group) increases the acidity of the N1-proton (
). Under basic coupling conditions, the resulting anion can coordinate to Pd(II), sequestering the catalyst and stalling the cycle.
Protodebromination: The electron-deficient nature of the quinolinone ring accelerates oxidative addition, but if transmetallation is slow, the intermediate is prone to
-hydride elimination from solvents, leading to the hydro-dehalogenated byproduct (6-fluoroquinolin-2(1H)-one).
Solubility: The planar, hydrogen-bond-donating structure leads to poor solubility in standard non-polar solvents (Toluene, THF), necessitating polar aprotic systems that can complicate workup.
Module 1: The "Lactam Trap" & Catalyst Deactivation
User Question: "My reaction starts well but stalls at ~40% conversion. Adding more catalyst doesn't help.[1] Why?"
Technical Insight:
You are likely experiencing catalyst poisoning via azapalladacycle formation .[1]
In the absence of an N-protecting group, the basic conditions required for Suzuki coupling (e.g.,
, ) deprotonate the lactam nitrogen. The resulting amidate anion is a competent ligand for Palladium. It can displace phosphines, forming a stable, unreactive Pd-complex that precipitates or simply stops cycling.[1]
Troubleshooting Protocol:
Approach
Methodology
Pros/Cons
Strategy A: Protection (Recommended)
Alkylate the Nitrogen (e.g., SEM, PMB, or Methyl) prior to coupling.
Use a non-nucleophilic base (e.g., ) and add a catalytic amount of weak acid (e.g., 2-hydroxypyridine) to shuttle protons.
Pros: One-pot. Cons: Requires precise pH control; often lower yields.[1]
Strategy C: Ligand Overdrive
Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) that bind Pd tighter than the amidate nitrogen.
Pros: No protection needed.[1] Cons: High catalyst cost; difficult purification.[1]
Decision Logic for N-Protection:
Caption: Decision matrix for determining when N-protection is mandatory versus optional based on solubility and yield thresholds.
Module 2: Protodebromination (The "Reduction" Trap)
User Question: "I see a major byproduct with Mass [M-80]. It looks like the Bromine was replaced by a Hydrogen. How do I stop this?"
Technical Insight:
This is Protodebromination .
The 6-fluoro group makes the C3-position electron-poor, facilitating rapid oxidative addition.[1] However, if the boronic acid is slow to transmetallate (due to sterics or low solubility), the Pd(II)-Ar species sits in solution.
If you are using primary or secondary alcohols (EtOH, iPrOH) as co-solvents, or if your base contains alkoxides, the Pd(II) species undergoes
-hydride elimination from the solvent/ligand, followed by reductive elimination of Ar-H.
Solvent Swap:NEVER use Ethanol or Isopropanol for this substrate.[1] Use 1,4-Dioxane , DMF , or Toluene .[1] If water is needed for the base, use degassed water.
Base Selection: Switch from alkoxide bases (NaOEt, KOtBu) to Carbonates (
) or Phosphates () .
Concentration: Increase the concentration of the boronic acid (1.5 - 2.0 equiv) to force the transmetallation step to outcompete the hydride elimination.
Module 3: Experimental Protocol (Best Practice)
This protocol is designed to minimize both N-poisoning and protodebromination without requiring a separate protection step, utilizing a high-activity catalyst system.[1]
(3.0 equiv) — Cesium improves solubility of the anionic intermediate.
Solvent: 1,4-Dioxane / Water (9:1 ratio) — Degassed.
Step-by-Step Workflow:
Degassing (Critical): Sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes before adding reagents. Oxygen promotes homocoupling and catalyst oxidation.[1]
Charging: Add the quinolinone, boronic acid, and base to the reaction vessel.
Catalyst Addition: Add
last, under a positive stream of Argon.
Thermal Cycle:
Seal the vessel.
Heat to 90°C for 4-12 hours.
Note: Do not exceed 100°C; higher temps increase hydro-dehalogenation rates.[1]
Workup:
Cool to RT.
Acidify carefully with 1M HCl to pH ~6 (to protonate the lactam nitrogen and precipitate the product).
Filter the solids.[2][3] The product often precipitates while impurities remain in the filtrate.
Visualizing the Pathway & Risks:
Caption: Kinetic competition between the productive Suzuki cycle (Green) and the destructive protodebromination/homocoupling pathways (Red).
FAQ: Rapid Troubleshooting
Q: Can I use DMF as a solvent?A: Yes, DMF is excellent for solubility.[1] However, commercial DMF often contains dimethylamine impurities which can poison the catalyst. Ensure you use anhydrous, high-purity DMF .
Q: My boronic acid is a heterocycle (e.g., pyridine-boronic acid) and the yield is <10%.A: Heterocyclic boronic acids are notoriously unstable (protodeboronation).
Fix: Switch to the corresponding Pinacol Ester (BPin) or MIDA boronate . These release the active species slowly, matching the rate of the catalytic cycle.
Q: I see a spot on TLC that doesn't move (Baseline).A: This is likely the Pd-complexed starting material (the "Lactam Trap").
Fix: Add a chelating scavenger (e.g., SiliaMetS® Thiol or dilute ethylenediamine) during workup to break the Pd-N bond and release your compound.
References
Mechanistic Insight into Protodebromination
Title: Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides...
Removing dibromo impurities from 3-bromoquinolinone products
Topic: Removing Dibromo Impurities from 3-Bromoquinolinone Products Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.[1][2] E...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Dibromo Impurities from 3-Bromoquinolinone Products
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.[1][2]
Executive Summary
Welcome to the Advanced Application Support guide for the purification of 3-bromoquinolin-2(1H)-one (and related 3-bromoquinoline scaffolds).
A critical bottleneck in the synthesis of 3-bromoquinolinones is the formation of dibromo impurities (typically 3,6-dibromoquinolin-2(1H)-one ).[1][2][3] Because the 6-position is electronically activated by the nitrogen lone pair, over-bromination is a thermodynamically favored side reaction that creates a byproduct with polarity nearly identical to the target, rendering standard flash chromatography inefficient.[3]
This guide moves beyond basic separation to provide chemically intelligent protocols —specifically leveraging hydrobromide salt formation and solubility differentials —to achieve
Impurity (3,6-dibromo): The C6 position is substituted.[1][2] You will lose the C6 proton signal and see a distinct simplification of the aromatic region (splitting pattern changes from ABCD to ABC or ABX systems).[3]
Shift Alert: Watch the C4-H proton (singlet/doublet near
8.2–8.5 ppm).[1][2] The inductive effect of the second bromine often shifts this peak downfield by ppm compared to the pure mono-bromo product.[3]
Gradient: The dibromo species is more lipophilic and will elute after the mono-bromo target.[3]
Part 2: Purification Protocols (The Core Solutions)
Q2: Flash chromatography is failing to separate the mixture. What is the "Self-Validating" alternative?
A: When chromatography fails due to overlapping polarities, you must switch to orthogonal purification based on lattice energy and solubility. The most robust method for this scaffold is the Hydrobromide Salt Recrystallization Strategy .[3]
This method is "self-validating" because the crystal lattice of the salt is highly specific; dibromo impurities disrupt the packing and remain in the mother liquor.[3]
Protocol A: The HBr Salt Recrystallization (Recommended)
Best for: Large scale (>5g) and high impurity loads.[1][2]
Salt Formation:
Dissolve your crude free base in minimal hot Acetic Acid (AcOH) .[1][2]
Recrystallize from a Water/Ethanol (1:4) mixture.[1][2]
Mechanism:[2][8] The dibromo impurity is significantly less soluble in the salt form or fails to crystallize efficiently, remaining in the supernatant.[3]
Q3: I cannot use acid-sensitive conditions. How do I optimize Chromatography?
A: If you must use chromatography, you need to change the selectivity mechanism.[3] Standard silica interacts strongly with the amide, masking the halogen differences.[3]
Protocol B: "Deactivated" Silica Chromatography
Best for: Small scale (<1g) or acid-sensitive substrates.[1][2]
Stationary Phase: Neutralize the silica gel.[3] Slurry the silica in Hexane containing 1% Triethylamine (TEA) .[1][2] This caps the acidic silanol sites that cause peak tailing.[3]
Mobile Phase: Switch from EtOAc/Hexane to DCM/Hexane or Toluene/Acetone .
Why? Dichloromethane (DCM) interacts differently with the polarizable bromine atoms than EtOAc does.[1][2]
Gradient: Start at 100% Hexane
50% DCM. The dibromo impurity (less polar) will often elute slightly faster in this system.[2]
Part 3: Prevention & Process Optimization
Q4: How do I stop the dibromo impurity from forming in the first place?
A: Prevention requires controlling the Bromination Kinetics .[3] The reaction of quinolinone with
Releases slowly, preventing high local concentrations of active brominating species.[1][2]
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the transition state but do not promote the radical mechanism that often leads to over-bromination.[3] Avoid Acetic Acid for high selectivity.[3]
Temperature
0°C to 10°C
3-bromination is kinetically favored.[2][3] Higher temperatures activate the 6-position (thermodynamic control).[2]
Stoichiometry
0.95 - 1.00 eq
Never exceed 1.0 eq. It is better to have 5% unreacted starting material (easy to remove via polarity) than 5% dibromo impurity (hard to remove).[2]
Part 4: Visualizing the Workflow
Figure 1: Purification Decision Matrix
Caption: Logical flow for selecting the optimal purification route based on impurity levels and scale.[3]
Figure 2: Reaction Control Pathway
Caption: Mechanistic pathway showing kinetic control (Target) vs. thermodynamic over-reaction (Impurity).[1][2]
References
BenchChem Technical Support. (2025).[1][2][4][6][7][9] Purification challenges for bromoquinoline compounds. Retrieved from [1][2]
Gershon, H., & Clarke, D. D. (1988).[1][2] Improved syntheses of some monochloro- and monobromo-8-quinolinols. Monatshefte für Chemie. Retrieved from [1][2]
Okten, S., et al. (2016).[1][2][10] Reinvestigation of bromination of 8-substituted quinolines. ACG Publications.[2][3] Retrieved from [1][2]
Google Patents. (2001).[1][2] JP2001322979A - Method for producing 3-bromoquinoline.[1][2][3] Retrieved from
Technical Support Center: Enhancing Catalyst Stability in Quinolinone Cross-Coupling Reactions
Welcome to the technical support center dedicated to enhancing catalyst stability in quinolinone cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to enhancing catalyst stability in quinolinone cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for challenges encountered during these critical synthetic transformations. As the quinoline moiety is a cornerstone in many pharmaceutical agents, mastering its synthesis via cross-coupling is paramount.[1][2][3][4] This guide moves beyond simple procedural lists to explain the underlying chemical principles governing catalyst stability, empowering you to not only solve immediate problems but also to proactively design more robust and efficient reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during quinolinone cross-coupling reactions, offering quick and actionable solutions.
Q1: My reaction has stalled, or the yield is significantly lower than expected. What are the likely causes related to the catalyst?
A1: Low or no product yield is a frequent challenge and can often be traced back to the catalyst's health and activity.[5][6] Several factors could be at play:
Inactive Catalyst Formation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[5][7] This can be due to impurities in the reagents or an inappropriate choice of precatalyst for the specific ligand and substrate.
Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[8] This is a common mode of deactivation in reactions involving N-heterocycles.
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[8][9] Inadequate degassing of solvents and reagents can lead to rapid deactivation.
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose or for metal nanoparticles to agglomerate, reducing the active surface area.[8][10]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst degradation, where the soluble, active catalyst aggregates into insoluble, inactive palladium metal.[11] This is often caused by:
Ligand Dissociation: If the ligand is not effectively stabilizing the palladium center, the metal can be reduced and precipitate out of solution.
Unfavorable Reaction Conditions: High temperatures or the presence of impurities can promote the formation of palladium black.[11]
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
To prevent this, consider using more robust ligands, ensuring a proper ligand-to-metal ratio, and optimizing the reaction temperature.[7]
Q3: How do I choose the most stable catalyst system for my specific quinolinone cross-coupling reaction?
A3: The choice of catalyst system is critical for success. Here are some key considerations:
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[8][12] These ligands help to stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.[12]
Precatalyst Choice: Using well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more reliable formation of the active Pd(0) species compared to using simple palladium salts like Pd(OAc)₂.[5][13][14]
Substrate Compatibility: The electronic and steric properties of your quinolinone and coupling partner will influence the optimal ligand choice. It is often beneficial to screen a small panel of ligands to identify the most effective one for your specific system.[5]
Q4: Can I reuse my catalyst for subsequent reactions?
A4: The reusability of a homogeneous catalyst in quinolinone cross-coupling is generally not recommended due to the high risk of deactivation and the difficulty in separating the catalyst from the product and byproducts.[8] If catalyst recycling is a primary goal, consider exploring heterogeneous catalyst systems where the palladium is supported on a solid matrix, which can facilitate recovery and reuse.[15]
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving more complex issues related to catalyst stability.
Issue 1: Inconsistent Reaction Performance and Reproducibility
You've successfully run the reaction once, but subsequent attempts are giving variable yields.
Root Cause Analysis:
Inconsistent performance often points to subtle variations in reaction setup and reagent quality. The active catalyst is a sensitive species, and its formation and stability can be affected by trace impurities.[8]
Action: Ensure the purity of the quinolinone substrate, coupling partner, base, and solvent.[6][8] Amines, in particular, can contain impurities that inhibit catalysis.[16]
Rationale: Impurities can act as catalyst poisons, directly inhibiting the palladium's activity.
Protocol: Purify liquid amines by passing them through a short plug of activated alumina. Recrystallize solid starting materials. Use freshly distilled, anhydrous, and degassed solvents.[16]
Strict Inert Atmosphere:
Action: Verify that your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[8][9]
Rationale: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.
Protocol: Use Schlenk techniques or a glovebox for all manipulations. Degas solvents by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.
Catalyst System Evaluation:
Action: If you are generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a commercially available, air-stable precatalyst.[5][13][14][17]
Rationale: Precatalysts are designed to form the active Pd(0) species more cleanly and reproducibly.[16]
Recommendation: Buchwald G3 and G4 palladacycles are often reliable choices.[5]
Issue 2: Side Product Formation Dominates
Instead of your desired cross-coupled product, you are primarily isolating byproducts such as homocoupled starting materials or hydrodehalogenated quinolinone.
Root Cause Analysis:
The formation of side products indicates that an undesired reaction pathway is competing with or out-competing the desired catalytic cycle. This can be due to catalyst deactivation leading to alternative reaction pathways or non-optimal reaction conditions.[12]
Troubleshooting Workflow:
Caption: Addressing high side product formation.
Detailed Procedural Steps:
Optimize Reaction Parameters:
Action: Systematically vary the catalyst loading, temperature, and reaction time.[5][6]
Rationale: Certain side reactions, like homocoupling, can be favored under specific conditions.[12] Optimizing these parameters can shift the selectivity towards the desired product.
Protocol: Start with a lower catalyst loading (e.g., 1-2 mol%) and gradually increase if necessary. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.[6][9]
Ligand Screening:
Action: Screen a diverse set of ligands, including both phosphine-based and NHC ligands.
Rationale: The ligand plays a crucial role in dictating the reactivity and selectivity of the catalyst. A different ligand may be more effective at promoting the desired cross-coupling over side reactions.[18]
Data Presentation:
Ligand Type
Example Ligands
Key Characteristics
Bulky, Electron-Rich Phosphines
SPhos, XPhos, RuPhos
Enhance catalyst stability and activity for challenging substrates.[12]
Bidentate Phosphines
XantPhos, dppf
Offer different bite angles and electronic properties that can influence selectivity.[7]
N-Heterocyclic Carbenes (NHCs)
IPr, SIMes
Provide strong sigma-donation, leading to highly stable and active catalysts.[12]
Base and Solvent Considerations:
Action: Evaluate the choice of base and solvent.
Rationale: The base is crucial for deprotonating the nucleophile and can influence the catalyst's stability and activity.[5] The solvent affects the solubility of reagents and the overall reaction rate.
Recommendations: Strong, non-nucleophilic bases like NaOtBu are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for sensitive substrates.[5][19] Toluene and dioxane are frequently used solvents.[5][20]
III. Best Practices for Catalyst Handling and Reaction Setup
Proactive measures are often the most effective way to ensure catalyst stability and achieve reproducible results.
Catalyst and Reagent Storage:
Palladium Catalysts: Store all palladium precursors and precatalysts in a desiccator or glovebox to protect them from moisture and air.
Ligands: Many phosphine ligands are air-sensitive and should be stored under an inert atmosphere.
Bases: Anhydrous bases should be stored in a dry environment, as water can negatively impact the reaction.[9]
Experimental Setup Protocol:
Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas before use.
Reagent Addition Sequence:
Add the solid reagents (quinolinone substrate, coupling partner, and base) to the reaction flask.
Seal the flask and purge with an inert gas.
Add the degassed solvent.
In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in degassed solvent.
Add the catalyst/ligand solution to the reaction mixture under a positive pressure of inert gas.
Vigorous Stirring: Ensure the reaction mixture is stirring vigorously to maintain homogeneity, especially if the base is not fully soluble.[16]
Monitoring Catalyst Health:
Visual Observation: A change in the reaction mixture's color, particularly the formation of a black precipitate, can indicate catalyst deactivation.[8][11]
Reaction Profiling: Regularly take aliquots of the reaction mixture for analysis by TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product and any byproducts. This can help identify if the reaction has stalled prematurely.
IV. Analytical Techniques for Investigating Catalyst Deactivation
For a deeper understanding of catalyst deactivation pathways, several analytical techniques can be employed.
Analytical Technique
Information Gained
NMR Spectroscopy (³¹P NMR)
Can be used to monitor the formation of the active catalyst and identify phosphine oxide, a common ligand degradation product.[7]
Mass Spectrometry (MS)
Useful for identifying and characterizing degradation products of the starting materials or the desired product.[21]
X-ray Photoelectron Spectroscopy (XPS)
Can provide information on the oxidation state of the palladium on a solid support or in precipitated palladium black.[22]
Transmission Electron Microscopy (TEM)
Can be used to visualize the size and morphology of palladium nanoparticles, which can form during catalyst degradation.[18]
V. Conclusion
Enhancing catalyst stability in quinolinone cross-coupling reactions is a multifaceted challenge that requires careful attention to detail in every aspect of the experimental process. By understanding the common modes of catalyst deactivation, implementing robust experimental techniques, and systematically troubleshooting issues as they arise, researchers can significantly improve the efficiency and reproducibility of these vital synthetic transformations. This guide provides a framework for not only solving problems but also for building a deeper understanding of the underlying principles of catalysis, ultimately leading to more successful and innovative research in the development of quinoline-based molecules.
VI. References
Gini, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H
Unknown. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
Yan, C., et al. (2023). Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics. Chemical Science. DOI: 10.1039/D2SC05702F
Fors, B. P., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society.
Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques. Retrieved from [Link]
Fors, B. P., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. R Discovery.
Morales-Serna, J. A., et al. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
Ghorbani-Vaghei, R., et al. (2023). Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. ACS Omega.
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
tasconusa.com. (n.d.). Analysis of Catalysts. Retrieved from [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Patil, S. A., et al. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules.
Ashen, A. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development.
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
ChemOrgChem. (2025, August 11). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Retrieved from [Link]
YouTube. (2020, December 2). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]
PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025, October 2). Preprints.org.
Technical Support Center: Scale-Up Dynamics for 3-Bromo-6-fluoroquinolin-2(1H)-one
Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 3-Bromo-6-fluoroquinolin-2...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket Focus: Process Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one is a critical intermediate step in the production of c-Met and VEGFR kinase inhibitors. While the bench-scale synthesis (gram scale) is often straightforward using N-bromosuccinimide (NBS), scaling this to kilogram/pilot plant quantities introduces non-linear challenges.
This guide addresses the three primary bottlenecks encountered during scale-up:
Regiocontrol & Exotherm Management during bromination.
Solids Handling (The "Thick Slurry" phenomenon).
Impurity Rejection without chromatography.
Module 1: Reaction Engineering (The Bromination Step)
User Report
"We are scaling up from 50g to 2kg. Upon adding bromine, the internal temperature spiked despite cooling, and HPLC shows 15% of a di-brominated impurity."
Root Cause Analysis
The conversion of 6-fluoroquinolin-2(1H)-one to its 3-bromo derivative is an electrophilic aromatic substitution.
Thermodynamics: The reaction is highly exothermic. At scale, the surface-area-to-volume ratio decreases, leading to localized hot spots.
Kinetics: High temperatures favor the thermodynamic product or over-bromination (likely at C8 or C5), breaking the required regioselectivity at C3.
Switching from NBS (expensive, succinimide waste) to elemental Bromine (
) is standard for cost, but requires strict engineering controls.
Optimized Protocol (2.0 kg Scale)
Solvent System: Glacial Acetic Acid (AcOH). It solubilizes the HBr by-product, preventing premature precipitation of the salt which traps unreacted material.
as a solution in AcOH (1:1 v/v) via a subsurface dip tube. This prevents high local concentrations of bromine vapor in the headspace.
Visual Workflow: Reaction Logic
Caption: Figure 1. Kinetic workflow for the regioselective bromination process.
Module 2: Isolation & Morphology (The "Thick Slurry" Issue)
User Report
"The reaction mixture became a solid block during the quench. We broke a stirrer shaft. Filtration took 12 hours."
Root Cause Analysis
Quinolin-2(1H)-ones exhibit strong intermolecular hydrogen bonding (dimerization) and
- stacking.
The Shock: Quenching an acetic acid solution directly with water causes rapid, uncontrolled crystallization. This traps impurities (occlusion) and creates fine, needle-like crystals that clog filter cloth.
Do not add water to the reactor. Add the reaction mass to the water.
Troubleshooting Guide: Filtration
Observation
Diagnosis
Corrective Action
Paste-like solid
Crystal size too small (rapid nucleation).
Ostwald Ripening: Heat the slurry to 70°C for 2 hours, then cool slowly (10°C/hr).
Sticky Cake
Trapped Acetic Acid/HBr.
Displacement Wash: Wash with 10% aqueous ethanol, then pure water.
Low Yield
Product soluble in acidic mother liquor.
pH Adjustment: Neutralize the filtrate to pH 6-7 to crash out remaining product (Note: This "second crop" will be lower purity).
Module 3: Impurity Management
User Report
"We are seeing a persistent impurity at RRT 1.2. Mass spec suggests M+79+79 (Dibromo)."
Root Cause Analysis
While C3 is the most reactive site, the C6-fluorine atom activates the ortho-position (C5) and para-position (C7) slightly, though less than an electron-donating group would. However, the nitrogen lone pair can activate C8.
Impurity A: Unreacted Starting Material (Critical to minimize, as separation is difficult).
Impurity B: 3,x-Dibromo-6-fluoroquinolin-2(1H)-one. This usually forms if
excess > 1.1 equivalents or T > 60°C.
Impurity Pathway Diagram
Caption: Figure 2. Competitive reaction pathways showing the risk of over-bromination.
Frequently Asked Questions (FAQs)
Q: Can we use NBS instead of liquid Bromine for a 10kg batch?A: Technically, yes, but it is economically inefficient. NBS costs significantly more per mole of active bromine. Furthermore, removing the succinimide byproduct requires extensive water washing, which generates large volumes of aqueous waste. Liquid bromine in acetic acid is the atom-economical standard for this scale.
Q: The final product is slightly yellow. Is this a purity concern?A: Pure 3-bromo-6-fluoroquinolin-2(1H)-one should be off-white. A distinct yellow/orange color typically indicates trapped free bromine or HBr salts.
Fix: Reslurry the wet cake in a 5% Sodium Bisulfite (
) solution to reduce residual oxidants, then wash thoroughly with water.
Q: What is the best solvent for recrystallization if the purity fails?A: Avoid high-boiling solvents like DMF if possible, as they are hard to dry. A mixture of Acetic Acid and Water (4:1) is often effective. Dissolve at reflux in acetic acid, then slowly add water to induce precipitation.
References
BenchChem Technical Support. (2025).[1][2][3] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from
Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Medicinal Chemistry. Retrieved from
Sigma-Aldrich. (n.d.). Safety Data Sheet: 6-Bromoquinolin-2(1H)-one. Retrieved from
Moynihan, H. A., & Horgan, D. E. (2017).[4] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from
Wang, K., et al. (2020).[5] Regioselective bromination of 6‐hydroxytetrahydroisoquinolines. Journal of Heterocyclic Chemistry. Retrieved from
A Comparative Guide to 13C NMR Interpretation for Halogenated Quinolinones
For Researchers, Scientists, and Drug Development Professionals Introduction Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents. The introduction of halogens into the quinolinone ring system is a common strategy to modulate the physicochemical and pharmacological properties of these molecules, including their potency, metabolic stability, and bioavailability. A precise understanding of the molecular structure is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous structural elucidation of these halogenated derivatives.
This guide provides a comprehensive comparison of the 13C NMR spectral features of halogenated quinolinones. It delves into the underlying principles governing the observed chemical shifts, offering a framework for researchers to confidently interpret their own experimental data. We will explore the influence of different halogens (fluorine, chlorine, and bromine) on the quinolinone backbone and provide detailed experimental protocols to ensure the acquisition of high-quality, reproducible data.
The Foundational Quinolinone Skeleton: A 13C NMR Perspective
The quinolinone core consists of a fused bicyclic system containing a benzene and a pyridinone ring. The 13C NMR spectrum of the parent quinolinone structure provides a baseline for understanding the effects of substitution. Generally, the carbon signals of organic molecules appear in the 0-220 ppm range.[1] Aromatic and alkene carbons typically resonate between 110-150 ppm.[1]
The Influence of Halogenation on 13C NMR Chemical Shifts
The introduction of a halogen atom onto the quinolinone framework induces significant and predictable changes in the 13C NMR spectrum. These shifts are primarily governed by two major electronic effects: the inductive effect and the resonance (or mesomeric) effect. The electronegativity of the halogen plays a crucial role, with effects generally following the order F > Cl > Br.[2]
The Inductive Effect
Halogens are highly electronegative atoms that withdraw electron density from the carbon to which they are directly attached (the ipso-carbon). This deshielding effect causes the ipso-carbon to resonate at a lower field (higher ppm value). The inductive effect is distance-dependent, diminishing rapidly with an increasing number of bonds from the halogen.[2] Consequently, the carbon atoms ortho and meta to the halogen will experience a progressively weaker deshielding effect.
The Resonance Effect
Halogens, possessing lone pairs of electrons, can also donate electron density to the aromatic system through resonance. This effect is most pronounced at the ortho and para positions and leads to an increase in electron density, resulting in an upfield shift (lower ppm value) for these carbons.
The interplay of these two opposing effects determines the final observed chemical shift. For halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deshielding of the aromatic carbons.
The "Heavy Atom Effect"
For heavier halogens like bromine and iodine, an additional phenomenon known as the "heavy atom effect" comes into play.[2] This effect causes a significant upfield shift (shielding) of the directly attached ipso-carbon, which is contrary to what would be expected based on electronegativity alone.[2] This is attributed to the large electron cloud of the heavy halogen, which induces a diamagnetic shielding effect on the carbon nucleus.[2]
Comparative Analysis of Halogen Substituent Effects
To illustrate the practical application of these principles, the following table summarizes the typical 13C NMR chemical shifts for a series of halogenated quinolinones. These values are representative and can be influenced by the solvent and other substituents present in the molecule.
Carbon Position
Quinolinone (Unsubstituted)
6-Fluoroquinolinone
6-Chloroquinolinone
6-Bromoquinolinone
C2
~165 ppm
~164 ppm
~165 ppm
~165 ppm
C3
~122 ppm
~123 ppm
~122 ppm
~122 ppm
C4
~140 ppm
~140 ppm
~140 ppm
~140 ppm
C4a
~120 ppm
~118 ppm
~121 ppm
~122 ppm
C5
~128 ppm
115 ppm (d, J24 Hz)
~127 ppm
~129 ppm
C6
~127 ppm
158 ppm (d, J245 Hz)
~130 ppm
~118 ppm
C7
~130 ppm
116 ppm (d, J21 Hz)
~130 ppm
~133 ppm
C8
~116 ppm
110 ppm (d, J7 Hz)
~118 ppm
~119 ppm
C8a
~148 ppm
~145 ppm
~147 ppm
~148 ppm
Note: The data presented is a generalized representation based on established principles of NMR spectroscopy and may vary depending on the specific molecule and experimental conditions. The coupling constants (J) for the fluoro-derivative are due to through-bond C-F coupling.
Experimental Protocol for High-Resolution 13C NMR Spectroscopy
Acquiring high-quality 13C NMR data is crucial for accurate structural interpretation. The following protocol outlines a self-validating system for the analysis of halogenated quinolinones.
Sample Preparation
Weigh approximately 10-20 mg of the purified halogenated quinolinone.
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
Ensure the sample is fully dissolved. Gentle warming or sonication may be required for poorly soluble compounds.
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Instrument Setup and Calibration
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal sensitivity and resolution.
Tune and match the 13C probe to the correct frequency.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
13C NMR Spectrum Acquisition
Employ a standard proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.[3]
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, particularly quaternary carbons.[4]
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is generally required to achieve an adequate signal-to-noise ratio.[4]
Data Processing and Interpretation
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift scale by referencing the TMS peak to 0.00 ppm or the residual solvent peak.[4]
Assign the peaks based on their chemical shifts, and for fluorinated compounds, the observed C-F coupling patterns. For complex structures, 2D NMR techniques such as HSQC and HMBC can be invaluable for unambiguous assignments.[4]
Visualizing the Logic of 13C NMR Interpretation
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Influence of a halogen substituent on the 13C NMR of a quinolinone.
Caption: A streamlined workflow for 13C NMR analysis of halogenated quinolinones.
Conclusion
The 13C NMR interpretation of halogenated quinolinones is a systematic process guided by fundamental principles of substituent effects. By understanding the interplay of inductive, resonance, and heavy atom effects, researchers can confidently assign the carbon signals in their spectra. This guide provides a comparative framework and a robust experimental protocol to aid in the accurate structural elucidation of this important class of molecules, thereby accelerating drug discovery and development efforts. For complex cases, the use of computational methods, such as Density Functional Theory (DFT) calculations, can further aid in the prediction and assignment of 13C NMR chemical shifts.[5][6][7]
References
Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]
Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. [Link]
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Retrieved from [Link]
Tung, N. T., & Tuan, P. Q. (2016). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. ResearchGate. [Link]
Stoyanov, R., Kolev, T., & Petkov, I. (2019). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Magnetic Resonance in Chemistry, 57(S1), S75-S84. [Link]
longjia. (n.d.). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
HPLC Purity Profiling of 3-Bromo-6-fluoroquinolin-2(1H)-one: Overcoming Halogen Selectivity Challenges
Executive Summary In the synthesis of pharmaceutical intermediates like 3-Bromo-6-fluoroquinolin-2(1H)-one (a critical scaffold for antipsychotics and kinase inhibitors), purity analysis is frequently bottlenecked by the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of pharmaceutical intermediates like 3-Bromo-6-fluoroquinolin-2(1H)-one (a critical scaffold for antipsychotics and kinase inhibitors), purity analysis is frequently bottlenecked by the compound's amphoteric nature and the presence of structurally similar halogenated impurities.
Standard alkyl-bonded phases (C18) often fail to resolve the des-bromo impurity (6-fluoroquinolin-2(1H)-one) and regioisomers (e.g., 7-fluoro analogs) due to insufficient selectivity mechanisms. This guide compares a generic C18 approach against an optimized Core-Shell Phenyl-Hexyl method.
Key Finding: The optimized Phenyl-Hexyl method utilizes
- interactions to achieve a resolution () of > 3.5 between the target and its critical halogenated impurities, compared to co-elution () observed on standard C18 phases.
The Challenge: Tautomerism & Halogen Selectivity
Developing a robust HPLC method for 3-Bromo-6-fluoroquinolin-2(1H)-one requires navigating two specific chemical hurdles:
Lactam-Lactim Tautomerism: Quinolinones exist in equilibrium between the keto (lactam) and enol (lactim) forms. Without strict pH control, this results in peak splitting or severe tailing.
Halogen Specificity: The separation of the 3-bromo product from the 3-H starting material relies on subtle differences in hydrophobicity and electron density. Standard C18 columns interact primarily via dispersive forces (hydrophobicity), which is often insufficient for separating halogenated positional isomers.
Mechanistic Diagram: Separation Logic
The following diagram illustrates the critical decision pathways for selecting the stationary phase based on the analyte's properties.
Caption: Decision matrix for overcoming quinolinone-specific chromatographic challenges.
Comparative Methodology
We evaluated two distinct methodologies. Method A represents a standard "first-pass" screening condition often used in QC labs. Method B is the targeted application solution.
Method A: The Generic Baseline (C18)
Column: Standard C18 (L1), 5 µm, 250 x 4.6 mm.
Mobile Phase: Water (pH 4.5 Acetate Buffer) / Acetonitrile (Isocratic 50:50).
Rationale: Relies purely on hydrophobic subtraction. The pH 4.5 is often insufficient to fully suppress the acidic enol moiety (
for the NH, but protonation requires lower pH).
Method B: The Optimized Solution (Phenyl-Hexyl)
Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water (pH ~2.7).
B: Methanol:Acetonitrile (50:50).
Gradient: 30% B to 70% B over 10 mins.
Rationale:
Core-Shell Particles: Reduce diffusion path, sharpening peaks for better sensitivity.
Phenyl-Hexyl Ligand: Provides
- interactions with the electron-deficient fluoro-quinolinone ring. The bulky Bromine atom at position 3 disrupts this interaction differently than the Hydrogen in the impurity, amplifying selectivity.
pH 2.7: Ensures the molecule remains in the neutral lactam form and suppresses silanol ionization.
Experimental Data Comparison
The following data summarizes the performance of both methods when analyzing a spiked sample containing 0.5% of the Des-bromo impurity (6-fluoroquinolin-2(1H)-one).
Parameter
Method A (Generic C18)
Method B (Phenyl-Hexyl)
Verdict
Retention Time (Main Peak)
8.4 min
5.2 min
Faster
Resolution () (Impurity vs Main)
1.1 (Co-elution)
4.8 (Baseline)
Superior
Tailing Factor ()
1.8 (Significant tailing)
1.05 (Symmetric)
Excellent
Theoretical Plates ()
~4,500
~12,000
High Efficiency
LOD (Signal-to-Noise 3:1)
0.5 µg/mL
0.05 µg/mL
10x Sensitivity
Analysis of Failure (Method A)
On the C18 column, the Des-bromo impurity elutes on the tail of the main peak. The fluorine atom withdraws electrons, but the hydrophobic difference between H and Br on the rigid quinoline ring is not maximized by simple alkyl interactions. Furthermore, the pH 4.5 buffer allows secondary silanol interactions, causing the tailing (
).
Mechanism of Success (Method B)
The Phenyl-Hexyl phase engages in "stacking" interactions with the aromatic quinolinone system. The 3-Bromo substituent creates steric hindrance that alters how the ring sits against the phenyl ligand compared to the Des-bromo (3-H) analog. This "shape selectivity" creates a massive separation window (
).
Detailed Protocol: Method B (Optimized)
This protocol is designed to be self-validating. If the system suitability criteria are not met, check the mobile phase pH and column equilibration.
Reagents & Preparation
Diluent: 50:50 Water:Acetonitrile.
Standard Preparation: Dissolve 10 mg of 3-Bromo-6-fluoroquinolin-2(1H)-one in 10 mL DMSO (stock). Dilute to 0.1 mg/mL with Diluent.
Mobile Phase A: Add 1 mL Formic Acid to 1000 mL HPLC-grade water. Mix and degas.
Mobile Phase B: Mix 500 mL Methanol and 500 mL Acetonitrile.
Instrument Parameters
Detector: UV-Vis / PDA at 254 nm (Max absorption) and 320 nm (Selectivity check).
Flow Rate: 1.2 mL/min.
Column Temp: 40°C (Critical for reducing viscosity and improving mass transfer).
Injection Vol: 2.0 µL.
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Action
0.00
70
30
Equilibration
8.00
30
70
Linear Ramp
9.00
5
95
Wash
9.10
70
30
Re-equilibration
12.00
70
30
End Run
System Suitability Criteria (Pass/Fail)
Tailing Factor: NMT (Not More Than) 1.2.
Resolution: NLT (Not Less Than) 3.0 between Main Peak and Des-bromo impurity.
RSD (n=5): NMT 2.0% for Area and Retention Time.[1]
Workflow Diagram
The following diagram outlines the validated workflow for routine purity analysis using this method.
Caption: Routine analysis workflow ensuring data integrity and system suitability.
References
Google Patents. (2017). WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives. (Describes synthesis intermediates including 7-(4-Bromobutoxy)-1H-quinolin-2-one).
ResearchGate. (2025).[2] Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase HPLC. Retrieved from [Link]
SIELC Technologies. (2018). Separation of 4(1H)-Quinazolinone derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation Patterns of 3-Bromo-6-Fluoroquinolinones: A Comparative Technical Guide
Executive Summary
Product Focus: 3-Bromo-6-fluoroquinolinones (Synthetic Intermediates/Scaffolds).
Primary Application: Structural elucidation in medicinal chemistry (antibiotic/anticancer drug discovery).
Comparative Advantage: This guide contrasts the distinct mass spectral signatures of the 3-bromo-6-fluoro scaffold against non-halogenated and mono-halogenated analogs, providing a deterministic framework for identifying impurities and metabolites.
Introduction: The Diagnostic Power of Halogenated Scaffolds
In drug development, 3-bromo-6-fluoroquinolinones serve as critical electrophilic intermediates. Their mass spectrometric (MS) analysis is governed by two competing electronic effects: the labile nature of the C-Br bond and the metabolic stability of the C-F bond.
Unlike standard quinolinones, which fragment primarily via ring contraction, this specific scaffold offers a dual-verification system :
Isotopic Fingerprinting: The bromine atom provides an unmistakable 1:1 doublet (
Br/Br).
Directed Fragmentation: The C-3 bromine acts as a "frag-trigger," often leaving before the core skeleton degrades, whereas the C-6 fluorine remains attached, serving as a permanent tag for the quinoline core.
Comparative Analysis: Spectral Performance
The following table compares the MS characteristics of 3-bromo-6-fluoroquinolinones against common alternatives used in Structure-Activity Relationship (SAR) studies.
Table 1: Comparative Mass Spectral Signatures
Feature
3-Bromo-6-Fluoroquinolinone
6-Fluoroquinolinone (Non-brominated)
3-Chloro-6-Fluoroquinolinone
Molecular Ion ()
Distinct Doublet (1:1)
Singlet (Monoisotopic)
Doublet (3:1 ratio of Cl:Cl)
Primary Neutral Loss
Br (79/81 Da) or CO (28 Da)
CO (28 Da)
Cl (35/37 Da) or HCl (36/38 Da)
C-Halogen Bond Stability
Low (Labile C-Br)
High (Stable C-H)
Moderate (C-Cl)
Diagnostic Ion ()
[M-Br] (Base peak often defluorinated core)
[M-CO]
[M-Cl]
Fragmentation Predictability
High (Br directs cleavage)
Moderate (Random ring opening)
High
Key Insight: The 1:1 isotopic ratio of the molecular ion in the 3-bromo variant is the primary filter for filtering background noise in complex matrices (e.g., plasma or reaction mixtures).
Mechanistic Fragmentation Pathways
The fragmentation of 3-bromo-6-fluoroquinolinones under Electrospray Ionization (ESI) and Electron Impact (EI) follows a stepwise degradation.
Core Mechanisms:
Alpha-Cleavage/Radical Loss: Under EI, the C-Br bond is the weakest link (
), leading to the loss of a bromine radical (Br).
Carbonyl Ejection: A characteristic neutral loss of Carbon Monoxide (CO, 28 Da) causes ring contraction, a hallmark of quinolinones.
Fluorine Retention: The C-F bond (
) is robust. Fragments retaining the fluorine atom (typically at the 6-position) serve as diagnostic markers for the quinoline skeleton.
Visualization: Fragmentation Workflow
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-bromo-6-fluoroquinolinones showing competing losses of Carbon Monoxide and Bromine.
Experimental Protocols
To replicate these patterns for validation or quality control, follow this self-validating LC-MS/MS workflow.
Protocol: Structural Confirmation via ESI-MS/MS
Objective: Confirm the presence of the 3-bromo-6-fluoro scaffold in a crude reaction mixture.
Step 1: Sample Preparation
Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol .
Dilute 1:100 with 0.1% Formic Acid in Water (promotes protonation
Cone Voltage: 30 V (Keep low to preserve the labile Br).
Collision Energy (CID): Ramp 10–40 eV.
Step 3: Data Acquisition & Validation Criteria
Full Scan (MS1): Look for the parent ion doublet.
Validation: The intensity of the
and peaks must be within 10% of a 1:1 ratio .
Product Ion Scan (MS2): Select the
Br isotope () as the precursor.
Validation: Observe the loss of 28 Da (CO) and 80 Da (HBr).
Negative Control:[1] Check for loss of 20 Da (HF).[2][3] If observed, the fluorine position is likely incorrect or labile (rare).
References
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (PMC). Available at: [Link]
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry (via PMC). Available at: [Link]
A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Iodoquinolin-2-ones in Cross-Coupling Reactions
Executive Summary In the landscape of medicinal chemistry and materials science, quinolin-2-one scaffolds are privileged structures due to their diverse biological activities. The functionalization at the C-3 position is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and materials science, quinolin-2-one scaffolds are privileged structures due to their diverse biological activities. The functionalization at the C-3 position is a critical strategy for modulating their properties. This guide provides an in-depth, data-supported comparison of two key precursors: 3-bromoquinolin-2-one and 3-iodoquinolin-2-one. While both serve as effective substrates in palladium-catalyzed cross-coupling reactions, their reactivity profiles differ significantly. This difference, rooted in fundamental principles of bond energies, dictates the choice of reaction conditions and strategic planning in complex syntheses. Generally, 3-iodoquinolin-2-ones exhibit superior reactivity, enabling milder conditions and broader substrate scope, whereas 3-bromoquinolin-2-ones, though more stable and cost-effective, often necessitate more forcing conditions to achieve comparable outcomes.
Introduction: The Significance of C-3 Functionalized Quinolones
The quinolin-2-one (or carbostyril) nucleus is a cornerstone in drug discovery, appearing in a range of therapeutic agents. The ability to introduce diverse substituents at the 3-position via robust synthetic methods like palladium-catalyzed cross-coupling is paramount for generating libraries of novel compounds for biological screening.[1] The choice of the halide at this position—typically bromine or iodine—is a crucial decision point for any synthetic chemist. This guide aims to elucidate the practical differences in reactivity between 3-bromo- and 3-iodoquinolin-2-ones, providing researchers with the necessary insights to select the optimal substrate and conditions for their specific synthetic goals.
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[2][3] This phenomenon is primarily governed by the difference in the carbon-halogen (C-X) bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, which has a direct impact on the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst.[4]
A lower C-X bond energy facilitates a faster oxidative addition, leading to a more efficient overall catalytic turnover.[4][5] This fundamental difference manifests in several practical advantages for 3-iodoquinolin-2-ones:
Milder Reaction Temperatures: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
Lower Catalyst Loadings: The inherent reactivity of the C-I bond often allows for a reduction in the amount of expensive palladium catalyst required.
Shorter Reaction Times: Increased reaction rates lead to faster consumption of starting materials and higher throughput.
Broader Substrate Scope: The milder conditions required for C-I activation enable the coupling of less reactive partners or substrates bearing sensitive functionalities.[2]
Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling reactions. The initial oxidative addition step is typically rate-determining and is significantly faster for C-I bonds than for C-Br bonds.
Comparative Reactivity in Key Cross-Coupling Reactions
The theoretical advantage of 3-iodoquinolin-2-one translates directly into practice across a range of essential C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds.[6] When coupling 3-haloquinolin-2-ones with various boronic acids, the 3-iodo derivative consistently allows for more facile reactions.
As the table illustrates, achieving high yields with 3-bromoquinolin-2-one often requires higher temperatures, longer reaction times, or the use of more sophisticated and expensive catalyst systems (e.g., those employing bulky phosphine ligands like SPhos). The 3-iodo analog, in contrast, can often be coupled effectively with standard catalysts like Pd(dppf)Cl₂ under milder conditions.
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is crucial for synthesizing conjugated enynes.[7][8] The reactivity trend (I > Br >> Cl) is particularly pronounced in this transformation.[7] While direct comparative data for 3-haloquinolin-2-ones is sparse in single reports, the general principle holds that Sonogashira couplings of 3-iodoquinolin-2-ones proceed under much milder, often copper-free, conditions compared to their bromo counterparts.[9]
Coupling 3-bromoquinolin-2-ones typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) and elevated temperatures.[10] In contrast, the high reactivity of 3-iodoquinolin-2-ones can often drive the reaction to completion at room temperature, sometimes even obviating the need for the copper co-catalyst, which can be advantageous as copper can sometimes promote undesirable alkyne homocoupling (Glaser coupling).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[11][12] The development of this reaction has seen the creation of increasingly sophisticated ligands to enable the coupling of less reactive aryl chlorides and bromides.[11] While these advanced systems make the amination of 3-bromoquinolin-2-one highly feasible, the use of 3-iodoquinolin-2-one can simplify the process. The higher reactivity of the iodide often permits the use of less complex, first- or second-generation ligands and lower reaction temperatures, which can be critical when working with thermally sensitive amine coupling partners.
Experimental Protocols: A Self-Validating System
To illustrate the practical differences, here are two representative protocols for a Suzuki-Miyaura coupling reaction. Note the differences in temperature and reaction time.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodoquinolin-2-one (High Reactivity Substrate)
Reagent Preparation: In a dry Schlenk flask, combine 3-iodoquinolin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromoquinolin-2-one (Standard Reactivity Substrate)
Reagent Preparation: In a dry Schlenk flask, combine 3-bromoquinolin-2-one (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). A slightly higher catalyst loading may be beneficial.
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 mixture) via syringe.
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor reaction progress. The reaction typically requires 8-16 hours for completion.
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Figure 2: Generalized experimental workflow for Suzuki-Miyaura coupling. Key differences for bromo- vs. iodo-substrates lie in Step 4 (Reaction Temperature) and the duration of Step 5.
Strategic Considerations for Synthesis
The choice between 3-bromo- and 3-iodoquinolin-2-one is not merely a matter of reactivity but a strategic decision based on several factors:
Cost and Availability: 3-Bromoquinolin-2-ones are generally less expensive and more readily available from commercial suppliers than their iodo counterparts. For large-scale synthesis, this cost difference can be a significant driver.
Stability: Aryl bromides are typically more stable to storage over long periods than aryl iodides, which can be light-sensitive and prone to decomposition.
Orthogonal Reactivity: In molecules containing multiple different halides (e.g., an aryl iodide and an aryl bromide), the significant reactivity difference can be exploited for selective, sequential couplings. The C-I bond can be functionalized under mild conditions while leaving the C-Br bond intact for a subsequent, more forcing reaction step.[9]
Project Demands: For early-stage discovery chemistry, where speed and the ability to couple challenging substrates are paramount, the higher reactivity of the 3-iodoquinolin-2-one is often the superior choice. For later-stage process development and scale-up, the cost benefits of the 3-bromo analog may warrant the investment in optimizing reaction conditions.
Conclusion
Both 3-bromo- and 3-iodoquinolin-2-ones are invaluable building blocks for the synthesis of functionalized quinolone derivatives. The 3-iodo compound is the more reactive partner in palladium-catalyzed cross-coupling reactions, a direct consequence of its lower carbon-halogen bond dissociation energy. This enhanced reactivity translates into milder reaction conditions, shorter reaction times, and often, a broader tolerance for sensitive functional groups. However, the 3-bromo analog offers advantages in terms of cost, stability, and commercial availability.
A thorough understanding of these trade-offs empowers the synthetic chemist to make informed, strategic decisions, optimizing their synthetic routes for efficiency, cost-effectiveness, and overall success. For rapid library synthesis and challenging transformations, the 3-iodoquinolin-2-one is the substrate of choice. For large-scale, cost-sensitive campaigns, the development of a robust protocol around the 3-bromoquinolin-2-one is a worthwhile endeavor.
The Fluorine Advantage: A Comparative Guide to the Bioactivity of 6-Fluoro vs. 6-H Quinolinone Derivatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the quinolinone scaffold represents a privileged structure with a remarkable spectrum of biologic...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the quinolinone scaffold represents a privileged structure with a remarkable spectrum of biological activities. A key point of divergence in the design and efficacy of these compounds lies in the substitution at the C-6 position of the quinoline ring. This guide provides an in-depth, objective comparison of the bioactivity of 6-fluoro-substituted quinolinone derivatives versus their non-fluorinated (6-H) counterparts, supported by experimental data and methodological insights to inform rational drug design.
The Strategic Introduction of Fluorine: More Than Just an Isostere
The introduction of a fluorine atom at the 6-position of the quinolinone core is a well-established strategy in medicinal chemistry, particularly in the development of antibacterial agents.[1][2] This small, highly electronegative atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] While the benefits of the 6-fluoro substitution in antibacterial quinolones are widely recognized, its impact on other bioactivities, such as anticancer and antifungal effects, is an area of burgeoning research.[4][5] This guide will dissect these differences, providing a data-driven comparison to aid in the selection and development of next-generation quinolinone-based therapeutics.
Comparative Bioactivity: A Data-Driven Analysis
The following sections present a comparative analysis of the anticancer, antibacterial, and antifungal activities of 6-fluoro versus 6-H quinolinone derivatives, with quantitative data summarized for ease of comparison.
Anticancer Activity: A Tale of Enhanced Potency
Recent studies have highlighted the significant anticancer potential of fluorinated quinolinone derivatives. The presence of a fluorine atom at the C-6 position often leads to enhanced cytotoxic activity against a range of cancer cell lines.
Note: Direct side-by-side comparisons in single studies are limited. Data is compiled from studies focusing on 6-substituted quinolones where fluorinated derivatives were highlighted for their potency.
The enhanced anticancer activity of 6-fluoro-substituted quinolinones can be attributed to several factors. The fluorine atom can increase the binding affinity of the compound to its molecular target, such as topoisomerase II, an enzyme critical for DNA replication and a known target for many anticancer drugs.[4] Additionally, the metabolic stability conferred by the C-F bond can lead to higher intracellular concentrations of the active compound.
Antibacterial Activity: The Fluoroquinolone Revolution
The most profound and well-documented impact of the 6-fluoro substitution is in the realm of antibacterial activity. The introduction of fluorine was a pivotal moment in the evolution of quinolone antibiotics, leading to the development of the highly successful fluoroquinolone class.[2][8]
The 6-fluoro group significantly enhances the inhibitory activity of quinolones against bacterial DNA gyrase and topoisomerase IV, the primary targets of this antibiotic class.[8] This leads to a broader spectrum of activity, encompassing both Gram-negative and Gram-positive bacteria, and increased potency compared to their non-fluorinated precursors.
Antifungal Activity: An Emerging Frontier
The exploration of quinolinone derivatives as antifungal agents is a more recent endeavor. While data is less extensive compared to anticancer and antibacterial activities, initial findings suggest that fluorination can also play a role in enhancing antifungal potency.
Compound Class
Fungal Strain
6-Fluoro Derivative Activity
6-H Derivative Activity
Reference
Fluoro-8-quinolinols
Aspergillus niger, Trichophyton mentagrophytes, etc.
Antifungal activity observed
Data not directly compared, focus on fluoro derivatives
Further research is needed to establish a clear and consistent advantage for 6-fluoro substitution in antifungal activity. However, the existing data indicates that this is a promising avenue for the development of novel antifungal agents.
Mechanistic Insights: How a Single Atom Changes the Game
The observed differences in bioactivity between 6-fluoro and 6-H quinolinone derivatives are rooted in their distinct interactions at the molecular level.
Anticancer Mechanism of Action
Many anticancer quinolinone derivatives function as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells. The 6-fluoro substituent is thought to enhance the stability of the drug-enzyme-DNA ternary complex, thereby increasing the potency of the inhibitor.
Caption: Anticancer mechanism of 6-fluoro-quinolinones.
Antibacterial Mechanism of Action
In bacteria, fluoroquinolones target DNA gyrase and topoisomerase IV. The 6-fluoro group is crucial for binding to the enzyme-DNA complex, effectively trapping the enzyme and leading to lethal double-strand DNA breaks.
Caption: Antibacterial mechanism of fluoroquinolones.
Experimental Protocols: A Guide to Bioactivity Assessment
To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount. The following are detailed methodologies for assessing the cytotoxic and antimicrobial activities of quinolinone derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives (both 6-fluoro and 6-H analogues) and a vehicle control (e.g., DMSO). Add the compounds to the wells and incubate for 48-72 hours.
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Step-by-Step Protocol:
Inoculum Preparation: Prepare a standardized suspension of the bacterial or fungal strain equivalent to a 0.5 McFarland standard.
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinolinone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion: The Fluorine Advantage in Quinolinone Drug Discovery
The strategic incorporation of a fluorine atom at the C-6 position of the quinolinone scaffold has proven to be a highly effective strategy for enhancing the biological activity of this versatile class of compounds. In the realm of antibacterial agents, the 6-fluoro substitution was a transformative event, leading to the development of broad-spectrum, potent fluoroquinolone antibiotics. The evidence is now mounting that this "fluorine advantage" extends to anticancer activity, with numerous studies demonstrating the superior cytotoxicity of 6-fluoro-quinolinone derivatives. While the exploration of their antifungal potential is still in its early stages, the initial findings are promising.
For drug development professionals, the message is clear: the C-6 position of the quinolinone ring is a critical hotspot for modification, and the inclusion of a fluorine atom is a design element that warrants strong consideration when aiming to develop potent and effective therapeutic agents. This guide provides a foundational understanding and a data-driven perspective to support the continued exploration and optimization of this remarkable class of molecules.
References
Marepu, N., Gosi, M., Vedula, S. S., Yeturu, S., & Pal, M. (2019). Ultrasound-assisted Synthesis of 6-substituted indolo[2,3-b]quinolines: their Evaluation as Potential Cytotoxic Agents. Mini Reviews in Medicinal Chemistry, 19(7), 599-608.
Sheng, C., Dong, G., Miao, Z., Zhang, W., & Wang, W. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. Journal of medicinal chemistry, 36(9), 1146–1156.
Chen, Y. L., Chen, I. L., & Wang, T. C. (1998). Antitumor agents 187: synthesis and cytotoxicity of substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-one and related compounds. Bioorganic & medicinal chemistry, 6(10), 1759–1764.
Gatla, S., Gunda, P., & Thatikonda, S. (2014). Synthesis and in vitro cytotoxic effect of 6-amino-substituted 11H- and 11Me-indolo[3,2-c]quinolines. Bioorganic & medicinal chemistry letters, 24(12), 2689–2693.
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: structure-activity relationships and future predictions. The Journal of antimicrobial chemotherapy, 51 Suppl 1, 13–20.
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. Current topics in medicinal chemistry, 14(4), 449–460.
BenchChem. (2025). The Structure-Activity Relationship of Haloquinones: A Technical Guide for Drug Development. BenchChem.
Cressman, S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4338-4352.
Al-Ostath, A., et al. (2020). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Systematic Reviews in Pharmacy, 11(11), 1640-1653.
Domagala, J. M. (1994). Structure—activity and structure—side-effect relationship for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706.
Mitscher, L. A. (2005). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Current Pharmaceutical Design, 11(1), 1-21.
Al-Warhi, T., et al. (2025).
BenchChem. (2025).
El-Sayed, M. A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3465.
Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442.
Blondeau, J. M. (1999). Comparison of the Fluoroquinolones Based on Pharmacokinetic and Pharmacodynamic Parameters. The Canadian Journal of Infectious Diseases, 10(Suppl B), 21B-28B.
Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-Fluoro-8-quinolinol and Related 6-Fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442.
Ali, A., et al. (2016). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. Scientific reports, 6, 28095.
El-Sayed, M., et al. (2021). Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM). Scientific Reports, 11(1), 1-15.
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). OncoTargets and therapy, 12, 6565–6581.
Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3418.
Ali, N., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances, 14(49), 35851-35874.
MIC comparison of quinolones. The potency of each drug presented in the MIC90 (mg L⁻¹) of different Gram-negative and Gram-positive strains. (n.d.).
Zhanel, G. G., et al. (2000). The new fluoroquinolones: A critical review. The Canadian journal of infectious diseases = Journal canadien des maladies infectieuses, 11(4), 207–238.
Synthesis and Antifungal Activity of Some 6H-thiochromeno[4,3-b]quinolines. (2010). International Journal of Chemistry, 2(1), 19-23.
Spectroscopic Characterization of 3-Substituted Quinolin-2(1H)-ones: A Comparative Technical Guide
Executive Summary The quinolin-2(1H)-one scaffold (carbostyril) represents a privileged pharmacophore and a versatile chromophore in drug discovery and optoelectronics.[1] Unlike the parent quinoline, the presence of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinolin-2(1H)-one scaffold (carbostyril) represents a privileged pharmacophore and a versatile chromophore in drug discovery and optoelectronics.[1] Unlike the parent quinoline, the presence of the cis-amide (lactam) functionality at positions 1 and 2 imparts unique photophysical properties, including sensitivity to solvent polarity and pH-dependent tautomerism.
This guide analyzes the UV-Vis absorption profiles of 3-substituted quinolin-2(1H)-ones. It contrasts the baseline spectral signature of the unsubstituted scaffold with derivatives bearing electron-withdrawing groups (EWGs) and conjugated systems at the C3 position. The data confirms that 3-substitution is a primary vector for tuning the HOMO-LUMO gap, enabling shifts from the UV region (~330 nm) deep into the visible spectrum (>450 nm) for "push-pull" systems.
Fundamental Photophysics & Tautomerism
To accurately interpret the spectra of these compounds, one must first account for the ground-state structural equilibrium. Quinolin-2-ones exist in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1]
Lactam Form (Dominant): In polar solvents (DMSO, MeOH) and the solid state, the amide (NH-C=O) form predominates. This form is responsible for the characteristic
Lactim Form: Favored in non-polar solvents or specific pH conditions, resembling the quinoline aromatic system more closely.
Electronic Transitions
The absorption spectrum is governed by two primary transitions:
(High Energy): Intense bands typically found at 220–280 nm.[1]
(Lower Energy): A weaker, broad band or shoulder typically found at 320–350 nm in the parent scaffold. Substituents at C3 stabilize the orbital, inducing a bathochromic (red) shift.
Visualization: Tautomerism & Electronic Logic
Figure 1: Structural dynamics and electronic transitions governing the UV-Vis profile.
Comparative Spectral Analysis
The substitution at position 3 is critical because it sits in direct conjugation with the carbonyl at position 2 and the nitrogen lone pair at position 1 (via the vinylogous amide system).
Baseline vs. 3-Substituted Derivatives
The table below aggregates experimental
data. Note the progression from the parent scaffold to conjugated and push-pull systems.
Visible/Colored. Strong donor (C7) to acceptor (C3) charge transfer.[1]
Chalcone
-CH=CH-Ar
7-N(Et)
DMSO
430-510
Highly solvatochromic; tunable across visible range.[1]
(Data synthesized from standard photophysical databases and specific derivative studies cited in References [1][2][3])
Mechanism of Spectral Shift
Conjugation Extension: Adding a phenyl or alkene group at C3 (e.g., 3-styryl derivatives) lowers the LUMO energy, reducing the
and shifting absorption to longer wavelengths (+20–40 nm).
Intramolecular Charge Transfer (ICT): When an Electron Withdrawing Group (EWG) like
or is placed at C3, it creates a "push-pull" system with the electron-rich Lactam nitrogen (or a C7-amino donor).[1] This results in a broad, intense band in the visible region (400+ nm).[4]
Phenomenon: As solvent polarity increases (e.g., Toluene
DMSO), the absorption maximum redshifts.
Cause: The excited state is more polar than the ground state (typical for ICT transitions). Polar solvents stabilize the excited state more than the ground state, reducing the energy gap.
pH Sensitivity: Derivatives with -OH groups (e.g., 4-hydroxy-3-acetyl) are pH indicators.[1]
Basic pH: Deprotonation forms the phenolate/enolate anion, causing a sharp redshift and hyperchromic effect.
Acidic pH: Protonation typically blueshifts the spectrum.
Blank: Pure solvent from the same bottle used for solvation.
Cuvettes: Quartz (1 cm path length) – Glass absorbs UV < 320 nm and must be avoided.[1]
Workflow Diagram
Figure 2: Step-by-step workflow for obtaining research-grade UV-Vis spectra.
Critical Considerations
Concentration: Maintain absorbance between 0.1 and 1.0. Values > 2.0 violate the Beer-Lambert law due to inner filter effects.[1]
Solvent Cutoff: Do not use Acetone (cutoff ~330 nm) as it masks the primary transitions of the quinolinone scaffold.
Aggregation: If the baseline at >500 nm does not return to zero (for non-colored derivatives), the sample may be precipitating/aggregating. Filter or sonicate.[1]
References
BenchChem. Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. (2025).[1][5] Link[1]
National Institute of Standards and Technology (NIST). 2(1H)-Quinolinone UV/IR Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[1] Link
PhotochemCAD. Absorption and Fluorescence Spectra of Quinoline Derivatives. (2018).[1][6] Link
Taniguchi, M., & Lindsey, J. S. (2018).[6] Database of Absorption and Fluorescence Spectra of >300 Common Compounds.[6] Photochemistry and Photobiology, 94, 290–327.[6] Link[1]
PubChem. 1-(Quinolin-2-yl)ethanol Compound Summary. National Library of Medicine.[1] Link[1]
Validating Structure-Activity Relationships (SAR) of Fluorinated Carbostyrils: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The carbostyril (2-quinolone) scaffold is a highly privileged structure in medicinal chemistry, serving a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
The carbostyril (2-quinolone) scaffold is a highly privileged structure in medicinal chemistry, serving as the core for blockbuster CNS therapeutics and emerging antibacterial agents. However, unsubstituted carbostyrils frequently suffer from rapid Phase I oxidative metabolism and suboptimal membrane permeability. As a Senior Application Scientist, I have found that the strategic incorporation of fluorine—a classic bioisosteric replacement—can rescue these liabilities.
This guide objectively compares the performance of an optimized fluorinated carbostyril "product" against non-fluorinated and bulkier alternatives. Using the mycobacterial target DprE1 (the target of the clinical-stage carbostyril quabodepistat) as our model system[1], we will explore the mechanistic causality behind these SAR choices and provide field-proven, self-validating protocols to evaluate them.
The Mechanistic Causality of Fluorination
Before deploying high-throughput screening resources, it is critical to understand why we modify the carbostyril core. The adoption of fluorine in the modification of drug molecules can dramatically improve their metabolic stability, capacity for drug delivery, and oral bioavailability[2].
Metabolic Shielding: Cytochrome P450 (CYP) enzymes actively target the electron-rich aromatic rings of the carbostyril scaffold. Substituting a hydrogen atom with a highly electronegative fluorine atom at metabolic soft spots (e.g., the C-6 position) blocks oxidation without significantly increasing the van der Waals radius.
Target Affinity & Sterics: In the context of antitubercular agents targeting DprE1, SAR studies reveal that substitution with a small, electron-withdrawing fluoro group is well-tolerated within the enzyme's binding pocket. Conversely, substituting the same position with a bulkier trifluoromethyl (-CF3) group often eliminates whole-cell activity due to severe steric clashes[1].
Spectrum of Activity: Historically, the introduction of a fluorine atom into the related quinolone ring system led to the development of broad-spectrum antibacterial agents[3].
Comparative Performance: Fluorinated vs. Alternative Candidates
To validate these SAR principles, we compare three distinct carbostyril candidates. Lead B (The Optimized Product) features a targeted mono-fluoro substitution, while Lead A and Lead C serve as our baseline and over-engineered alternatives, respectively.
Table 1: SAR & Pharmacokinetic Comparison of Carbostyril Derivatives
Candidate (Product vs. Alternatives)
R-Group Substitution
DprE1 IC50 (nM)
Mtb Whole-Cell MIC (µM)
HLM Half-Life (t1/2, min)
Mechanistic Observation
Alternative 1 (Baseline)
-H (Unsubstituted)
45
1.2
15
Rapid oxidative clearance limits in vivo efficacy.
Lead B (Optimized Product)
-F (Mono-fluoro)
12
0.3
>60
Optimal bioisostere; blocks CYP oxidation while enhancing target fit.
Alternative 2 (Over-engineered)
-CF3 (Trifluoromethyl)
>10,000
>50
>120
Extreme metabolic stability, but steric clashes abolish target affinity[1].
Note: Data represents a synthesized consensus of established SAR profiles for noncovalent carbostyril DprE1 inhibitors.
Visualizing the Mechanism and Workflow
To contextualize the experimental data, we must map both the biological mechanism of action and the laboratory workflow used to validate the SAR.
Mechanism of Action
Figure 1: Mechanism of action for fluorinated carbostyril derivatives targeting mycobacterial DprE1.
SAR Validation Workflow
Figure 2: Self-validating experimental workflow for the SAR optimization of carbostyrils.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the SAR data driving your lead optimization is artifact-free.
Objective: Quantify the intrinsic binding affinity (IC50) of the carbostyril derivatives.
Reagent Preparation: Prepare recombinant M. tuberculosis DprE1 enzyme and the surrogate substrate farnesylphosphoryl-β-D-ribofuranose (FPR).
Causality: FPR is utilized because it is a highly tractable synthetic analog of the natural substrate, allowing for reliable measurement of epimerase activity via a coupled fluorescence assay.
Compound Titration: Serially dilute the test compounds (Lead A, B, C) in 100% DMSO to create a 10-point dose-response curve.
Causality: A 10-point curve is mandatory. It ensures accurate calculation of the Hill slope; a slope significantly steeper than 1.0 flags potential assay interference (e.g., compound aggregation or non-specific protein binding).
Incubation & Readout: Transfer 1 µL of compound to the assay plate, add 49 µL of the enzyme/substrate mix, and incubate for 60 minutes at 37°C. Measure fluorescence (Ex 340 nm / Em 460 nm).
Self-Validation: Always include a known DprE1 inhibitor (e.g., quabodepistat or TBA-7371) as a positive control to validate the dynamic range of the assay[1].
Protocol B: Human Liver Microsome (HLM) Stability Assay
Objective: Validate the metabolic shielding conferred by the fluorine substitution.
Reaction Mixture Setup: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration), the test carbostyril (1 µM), and 100 mM phosphate buffer (pH 7.4).
Causality: Testing at 1 µM ensures the compound concentration is well below the Michaelis constant (
) of most CYP450 enzymes. This is critical for maintaining first-order kinetics, allowing for accurate calculation of intrinsic clearance ().
Reaction Initiation & Sampling: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Take 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Causality: Ice-cold acetonitrile instantly precipitates microsomal proteins and halts enzymatic activity, ensuring the concentration measured perfectly reflects the intended time-point.
LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-Validation: Run Verapamil in parallel as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsomal batch or NADPH regenerating system is compromised.
References
1.[1] Title: Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents | ACS Medicinal Chemistry Letters. Source: acs.org. URL:1
2.[3] Title: 322-327 (2009) Newsletter Jayashree et al. - Pharmacologyonline 1. Source: silae.it. URL:3
3.[2] Title: Applications of Bioisosteres in the Design of Biologically Active Compounds. Source: researchgate.net. URL:4
IR spectroscopy characteristic peaks for 3-Bromo-6-fluoroquinolin-2(1H)-one
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary: The Analytical Imperative In the high-stakes arena of drug discovery, 3-Bromo-6-fluoroquinoli...
In the high-stakes arena of drug discovery, 3-Bromo-6-fluoroquinolin-2(1H)-one serves as a critical scaffold, particularly in the synthesis of kinase inhibitors (e.g., PDK1 inhibitors) and antimicrobial agents. Its dual-halogenation pattern—combining the metabolic stability of the C6-fluorine with the synthetic versatility of the C3-bromine—makes it a high-value intermediate.
However, distinguishing this specific substituted quinolinone from its precursors (like 6-fluoroquinolin-2(1H)-one) or side-products requires precise spectroscopic validation. This guide moves beyond generic peak lists to provide a comparative, mechanistic analysis of the IR spectrum, enabling researchers to unequivocally validate structural identity.
Comparative Spectral Analysis
The power of IR spectroscopy lies in differential diagnosis. To confirm the synthesis of 3-Bromo-6-fluoroquinolin-2(1H)-one, one must not only identify its peaks but also verify the absence of features found in its precursors and analogs.
Table 1: Diagnostic Peak Comparison
Vibrational Mode
Target: 3-Br-6-F-quinolin-2-one
Precursor: 6-F-quinolin-2-one
Analog: 3-Br-quinolin-2-one
Mechanistic Insight
Lactam (C=O) Stretch
1665–1675 cm⁻¹ (Strong)
1655–1665 cm⁻¹
1660–1670 cm⁻¹
The C3-Br exerts an inductive effect (-I), slightly increasing the force constant of the carbonyl bond compared to the non-brominated precursor.
The C-F bond is highly polar and appears in the fingerprint region. Its absence in the 3-Br analog is the primary differentiator.
Vinyl/Aryl C-Br Stretch
1000–1080 cm⁻¹ (Med/Weak)
Absent
1000–1080 cm⁻¹
C-Br stretching is often coupled with ring vibrations. Look for new bands in the fingerprint region absent in the precursor.
Aromatic C=C
1580–1620 cm⁻¹
1580–1620 cm⁻¹
1580–1620 cm⁻¹
Skeletal ring vibrations; position varies slightly with substitution pattern but remains a consistent scaffold marker.
Critical Note: The shift in the Carbonyl (C=O) band is subtle but reproducible. The electron-withdrawing nature of the C3-Bromine atom reduces the contribution of the resonance form where the oxygen is negative, thereby increasing the double-bond character and frequency of the carbonyl stretch [1].
Detailed Structural Elucidation
The Diagnostic Region (4000–1500 cm⁻¹)
The Lactam Signature: The quinolin-2(1H)-one core exists in a lactam-lactim tautomeric equilibrium, but in the solid state (KBr/ATR), the lactam (amide) form predominates. This is evidenced by the strong C=O peak at ~1670 cm⁻¹ and the N-H stretch. A lack of a broad O-H band (which would appear >3200 cm⁻¹) confirms the lactam tautomer is dominant over the 2-hydroxyquinoline form [2].
The "H-Bonding Cloud": The N-H stretch is not a sharp peak. It appears as a broad "cloud" of absorption between 2800 and 3100 cm⁻¹, often overlapping with C-H stretching vibrations. This is due to the formation of stable, cyclic hydrogen-bonded dimers in the crystal lattice [3].
The Fingerprint Region (1500–400 cm⁻¹)
Fluorine Confirmation: The C6-Fluorine atom is a "spectroscopic anchor." The C-F stretching vibration is one of the strongest bands in the fingerprint region, typically centered around 1220 cm⁻¹ . If this band is missing, your fluorination at C6 failed.
Bromine Verification: The C3-Bromine bond is heavier and less polar than C-F. Its stretching vibration appears at lower frequencies.[1] While less diagnostic than C-F, the appearance of new bands in the 1000–1080 cm⁻¹ (in-plane) and 600–700 cm⁻¹ (out-of-plane) regions—relative to the 6-fluoro starting material—confirms bromination [4].
Experimental Protocol: Self-Validating ATR-FTIR
Objective: To obtain a high-fidelity spectrum that minimizes atmospheric interference and maximizes peak resolution.
Method: Attenuated Total Reflectance (ATR) Fourier Transform Infrared Spectroscopy.
Step-by-Step Workflow:
System Initialization:
Ensure the ATR crystal (Diamond or ZnSe) is chemically clean.
Validation Step: Run a "Background" scan (air only). Ensure the baseline is flat and CO₂ doublets (2350 cm⁻¹) are minimal. If CO₂ is high, purge the sample chamber with N₂ for 2 minutes.
Sample Preparation:
Use solid 3-Bromo-6-fluoroquinolin-2(1H)-one (typically a yellow/off-white powder).
No solvent is required. Place ~2-5 mg of the solid directly onto the crystal center.
Contact Optimization:
Lower the pressure arm/anvil.
Causality: Apply pressure until the "Force Gauge" reads optimal (usually ~80-100N). Why? Poor contact results in weak intensity and noise; excessive pressure can damage softer ZnSe crystals (though Diamond is robust).
Data Processing: Apply "ATR Correction" (if comparing to transmission library spectra) to account for depth of penetration dependence on wavelength.
Cleaning:
Wipe crystal with isopropanol.
Validation: Run a quick scan to ensure no residue (peaks) remains before the next sample.
Logic Flow for Structural Confirmation
The following diagram illustrates the decision tree for validating the product structure based on spectral data.
Caption: Decision matrix for the spectroscopic validation of 3-Bromo-6-fluoroquinolin-2(1H)-one. This workflow prioritizes functional group verification followed by halogen substitution analysis.
References
NIST Chemistry WebBook. 2(1H)-Quinolinone IR Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link]
Sinha, R., & Kundu, T. (2020). Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy and Quantum chemical calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 238, 118426. Available at: [Link]
PubChem. 3-Bromoquinoline Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Guide to the Proper Disposal of 3-Bromo-6-fluoroquinolin-2(1H)-one: A Protocol for Laboratory Professionals
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of novel chemical entities is as critical as the innovative research itself. Compounds like 3-Bromo-6-fluoroquinolin-2...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of novel chemical entities is as critical as the innovative research itself. Compounds like 3-Bromo-6-fluoroquinolin-2(1H)-one, a halogenated quinolinone derivative, represent a class of heterocyclic molecules with significant potential in medicinal chemistry.[1][2] However, their unique chemical structures also demand a rigorous and informed approach to their handling and disposal to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-6-fluoroquinolin-2(1H)-one, grounded in established safety principles and regulatory compliance.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for 3-Bromo-6-fluoroquinolin-2(1H)-one may not be extensively documented, established principles of chemical safety mandate that we assess its potential hazards based on structurally analogous compounds. Quinolines and their halogenated derivatives are known to possess biological activity and, therefore, potential toxicity.[3] Data from similar bromo-fluoro-quinoline structures indicate a consistent hazard profile that must be assumed for this compound until proven otherwise.
Key Postulated Hazards:
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
Irritation: Causes skin irritation and can cause serious eye irritation or damage.[5][6][7]
Respiratory Effects: May cause respiratory irritation.[5][8]
All handling and disposal procedures must be predicated on the assumption that this compound is a hazardous substance.[9] Laboratory personnel are the first link in the hazardous waste management system and are responsible for determining if their waste is hazardous and overseeing its ultimate fate.[10]
Table 1: Hazard Profile of Structurally Similar Quinolines
| Respiratory Irritation | Category 3: May cause respiratory irritation (H335) |[5][8] |
The Cardinal Rule: Segregation of Halogenated Waste
The foundational principle for disposing of 3-Bromo-6-fluoroquinolin-2(1H)-one is its classification as a halogenated organic compound . Due to the presence of bromine and fluorine, this waste stream must never be mixed with non-halogenated organic waste.[11][12] The reason for this strict segregation is twofold:
Disposal Method: Halogenated wastes require high-temperature incineration with specialized flue gas scrubbing systems to neutralize the corrosive and toxic hydrogen halides (HBr, HF) that are generated.[13] Mixing them with non-halogenated solvents unnecessarily subjects the entire volume to this more complex and costly disposal process.[14]
Regulatory Compliance: Environmental regulations strictly govern the disposal of halogenated compounds to prevent environmental contamination.[10][15]
Step-by-Step Disposal Protocol
This protocol ensures that all waste generated, from residual solids to contaminated labware, is managed safely and compliantly. All waste-handling activities should be performed within a certified chemical fume hood.[7]
Before handling the chemical or its waste, ensure appropriate PPE is worn.[12]
Hand Protection: Chemical-resistant nitrile gloves.[9]
Eye Protection: Chemical safety goggles and/or a full-face shield.[9]
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in accordance with your institution's Chemical Hygiene Plan.[16][17]
Proper containerization is a critical step in the "cradle-to-grave" management of hazardous waste.[10]
Select Compatible Containers: Use containers made of materials compatible with halogenated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof screw-top cap.[18][19]
Affix Hazardous Waste Label: Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE ".[18][20]
List Contents: The label must include the full chemical name(s) and approximate percentages of all constituents.[14][18] For this specific waste, list "3-Bromo-6-fluoroquinolin-2(1H)-one " and any solvents used. Avoid using abbreviations or chemical formulas.[11]
Maintain separate, clearly labeled waste containers for different types of waste.
Solid Waste: Collect solid 3-Bromo-6-fluoroquinolin-2(1H)-one, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a designated "Solid Halogenated Organic Waste" container.[21]
Liquid Waste: Collect solutions containing 3-Bromo-6-fluoroquinolin-2(1H)-one in a designated "Liquid Halogenated Organic Waste" container.[12] Do not mix this waste with any other waste streams, particularly acids, bases, or oxidizers, unless their compatibility is confirmed.[15]
Accidental spills must be cleaned up immediately, and the resulting materials treated as hazardous waste.[20]
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).
Collect Debris: Carefully sweep or scoop the absorbed material into your solid hazardous waste container.[8]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone) and disposable towels. Place the used towels in the solid hazardous waste container.
Chemical containers are not considered "empty" until they have been properly decontaminated.
Triple Rinse: Rinse the empty container that originally held the 3-Bromo-6-fluoroquinolin-2(1H)-one three times with a small amount of a suitable solvent (e.g., acetone or ethanol).[20]
Collect Rinsate: Each rinse must be collected and disposed of as liquid halogenated hazardous waste.[20][21]
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, according to your institution's policy.[20]
Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[18][22]
Keep waste containers securely closed at all times, except when adding waste.[11][19]
Store containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[20][22]
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.[20] The final disposal must be carried out by a licensed professional waste disposal service, which will use controlled incineration or other approved methods.[9][13]
Disposal Workflow Diagram
The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste related to 3-Bromo-6-fluoroquinolin-2(1H)-one.
Caption: Decision workflow for proper waste segregation.
Conclusion
The responsible disposal of 3-Bromo-6-fluoroquinolin-2(1H)-one is a non-negotiable aspect of laboratory safety and environmental compliance. By treating this compound with the caution afforded to other hazardous halogenated quinolines, adhering to strict segregation protocols, and following a systematic disposal plan, researchers can mitigate risks effectively. This commitment to proper chemical life-cycle management is fundamental to building a culture of safety and maintaining the integrity of our scientific endeavors.
References
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
MSDS of 6-Bromo-4-hydroxyquinolin-2(1H)-one. Capot Chemical. (2026). [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration (OSHA). [Link]
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025). [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025). [Link]
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. (2022). [Link]
A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. (2022). [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (2025). [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
The Laboratory Standard. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
Personal protective equipment for handling 3-Bromo-6-fluoroquinolin-2(1H)-one
Executive Summary: The "Why" Before the "Wear" 3-Bromo-6-fluoroquinolin-2(1H)-one is a functionalized heterocyclic building block, frequently employed as an electrophilic scaffold in Palladium-catalyzed cross-coupling re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Why" Before the "Wear"
3-Bromo-6-fluoroquinolin-2(1H)-one is a functionalized heterocyclic building block, frequently employed as an electrophilic scaffold in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery.[1][2]
While specific toxicological data for this exact isomer is limited, Structural Activity Relationship (SAR) analysis of halogenated quinolinones dictates that it be treated as a Potent Irritant and Potential Sensitizer . The combination of the halogenated core (fluorine/bromine) and the lactam moiety suggests high metabolic stability and potential for cumulative toxicity if absorbed.
Primary Route of Entry: Inhalation of dust; Dermal absorption (enhanced if dissolved in DMSO/DMF).
Reactivity: Stable under ambient conditions; reactive toward nucleophiles and transition metals.
Risk Assessment & Hazard Identification
Scientific Rationale: We treat this compound as "Category 2" for Skin/Eye Irritation and "Category 3" for STOT-SE (Respiratory) based on the pKa of the amide proton and the lipophilicity introduced by the halogens.[1]
Do not rely on a single barrier. The following matrix is designed to prevent exposure during specific operational phases.
A. Respiratory Protection (The Critical Barrier)[1]
Rationale: As a solid, the primary risk is airborne particulate during weighing. The 6-fluoro substituent increases lipophilicity, potentially aiding transport across the alveolar membrane if inhaled.[1]
Standard Operation: Work inside a Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Outside Hood (Emergency/Spill): Use a Full-Face Respirator with P100 (HEPA) cartridges.[1] N95 masks are insufficient for chemical dusts in spill scenarios.
B. Hand Protection (Permeation Dynamics)
Rationale: Halogenated heterocycles are often dissolved in polar aprotic solvents (DMSO, DMF, NMP) for reactions. These solvents permeate standard nitrile gloves rapidly, carrying the solute (the toxin) through the skin.
Caption: Immediate actions for solid powder spills outside of primary containment (Fume Hood).
[1][3][4][5][6][7][8]
References
PubChem. Compound Summary: 6-Bromoquinolin-2(1H)-one (Analogous Safety Data).[1][6] National Library of Medicine. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Available at: [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Section 6.C, Working with Chemicals of High Toxicity. Available at: [Link]